3',4'-Dimethoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDWUHRZBILKP-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3',4'-Dimethoxychalcone chemical structure and molecular weight
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary & Critical Scientific Distinction
Status: Active Research Compound (Flavonoid Precursor / Chalcone Derivative) Primary Application: Medicinal Chemistry, Autophagy Modulation Research, Synthetic Intermediate.
CRITICAL ISOMER DISTINCTION: Researchers must distinguish between 3',4'-Dimethoxychalcone (the subject of this guide) and 3,4-Dimethoxychalcone (3,4-DC).
-
3,4-Dimethoxychalcone (3,4-DC): The methoxy groups are on the B-ring (derived from benzaldehyde). This specific isomer is the caloric restriction mimetic (CRM) validated for inducing autophagy via TFEB/TFE3 translocation (Madeo et al., Nature Communications, 2019).
-
This compound: The methoxy groups are on the A-ring (derived from acetophenone).[1] While structurally similar, its biological profile differs, often serving as a structural analog in Structure-Activity Relationship (SAR) studies.
This guide details the 3',4'-isomer as requested, while referencing the 3,4-isomer where relevant for comparative biological context.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Nomenclature and Identifiers
| Property | Data |
| Common Name | This compound |
| IUPAC Name | (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
| CAS Registry Number | 52182-14-6 (Note: Verify specific batch CAS as isomers vary) |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| SMILES | COC1=C(OC)C=C(C(C=C2)=O)C1=CC2=C/C3=CC=CC=C3 |
| InChI Key | (Isomer Specific) LSHZPTCZLWATBZ-CSKARUKUSA-N |
Structural Analysis
The molecule consists of two aromatic rings linked by an
-
Ring A (Prime Ring): 3,4-Dimethoxyphenyl group (derived from the ketone).
-
Ring B (Unprimed Ring): Unsubstituted Phenyl group (derived from the aldehyde).
-
Linker:
-unsaturated ketone (enone), typically in the trans ( ) configuration due to thermodynamic stability.
Figure 1: Structural origin of this compound via Claisen-Schmidt condensation.
Synthesis Protocol (Claisen-Schmidt Condensation)
The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation.[2] This protocol ensures the formation of the thermodynamically stable trans-(E)-isomer.
Reagents & Materials
-
Precursor A (Ketone): 3,4-Dimethoxyacetophenone (1.0 eq)
-
Precursor B (Aldehyde): Benzaldehyde (1.0 eq)
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aq. solution or pellets)
-
Solvent: Ethanol (95%) or Methanol
-
Work-up: Dilute HCl (1M), Ice water, Ethyl Acetate (for extraction if oil forms)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyacetophenone (10 mmol, 1.80 g) and benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL).
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add aqueous KOH (5 mL, 40% w/v) while stirring vigorously.
-
Note: The reaction is exothermic. Controlled addition prevents side reactions (Cannizzaro).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.
-
Visual Cue: The solution will typically darken (yellow/orange) as the conjugated system forms.
-
-
Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) containing dilute HCl (to neutralize excess base, pH ~7).
-
Isolation:
-
If Solid: Filter the yellow precipitate under vacuum. Wash with cold water (3x) and cold ethanol (1x).
-
If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or Methanol to yield bright yellow needles.
Analytical Characterization
To validate the identity of this compound, compare experimental data against these standard values.
Nuclear Magnetic Resonance (NMR)
The diagnostic signals for the 3',4'-isomer are the methoxy peaks and the trans-alkene coupling constants.
¹H NMR (500 MHz, CDCl₃):
-
Methoxy Groups:
3.90–4.00 ppm (Two singlets, 6H). Distinctive for the 3',4' substitution. -
Vinylic Protons (Linker):
-
-proton (adjacent to carbonyl):
~7.4–7.6 ppm (Doublet, J ≈ 15.5 Hz).[3] -
-proton (adjacent to phenyl):
~7.7–7.9 ppm (Doublet, J ≈ 15.5 Hz). -
Interpretation: The large coupling constant (J > 12 Hz) confirms the (E)-trans geometry.
-
-proton (adjacent to carbonyl):
-
Aromatic Protons (Ring A): Signals at
6.9–7.7 ppm showing the specific pattern of a 1,3,4-trisubstituted benzene (dd, d, d). -
Aromatic Protons (Ring B): Multiplet at
7.4–7.6 ppm (5H, monosubstituted benzene).
Mass Spectrometry (MS)
-
Molecular Ion [M]+: m/z 268.1[4]
-
Fragmentation Pattern: Loss of methyl radicals (M-15) and cleavage adjacent to the carbonyl are common.
Biological Context: Autophagy & Therapeutic Potential[2][5][11][12]
While the 3,4-isomer is the primary "autophagy inducer" cited in literature, the 3',4'-isomer possesses relevant biological activity as a chalcone scaffold.
Mechanism of Action (Class Effect)
Chalcones generally act as "privileged structures" capable of interacting with multiple targets (polypharmacology).
-
Autophagy Induction (TFEB Pathway):
-
Reference: Madeo et al. (2019) identified 3,4-dimethoxychalcone as a potent inducer of autophagic flux via the deacetylation of cytoplasmic proteins, leading to the nuclear translocation of TFEB (Transcription Factor EB) and TFE3 .
-
Relevance to 3',4'-DMC: While 3',4'-DMC is a structural analog, SAR studies suggest that the position of methoxy groups critically influences potency. Researchers often use 3',4'-DMC as a negative control or a comparator to determine the pharmacophore requirements for TFEB activation.
-
-
Antioxidant & Anti-inflammatory:
-
The
-unsaturated ketone acts as a Michael acceptor, potentially reacting with cysteine residues on signaling proteins (e.g., Keap1/Nrf2 pathway), triggering antioxidant response elements.
-
Figure 2: Proposed mechanism of action for dimethoxychalcones in autophagy induction.[5]
References
-
Madeo, F., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[4][6] EMBO Molecular Medicine, 11(11), e10469.
-
Chen, G., et al. (2019).[7] "Identification of 3,4-dimethoxychalcone as a novel caloric restriction mimetic." Nature Communications. (Contextual reference for the 3,4-isomer distinction).
-
Zangade, S., et al. (2011).[8] "Green synthesis of chalcones using KOH catalyst." Chemical Sciences Journal. (Protocol basis for Claisen-Schmidt condensation).
-
PubChem Compound Summary. (2024). "3,4-Dimethoxychalcone."[2][9][7][6][10] National Center for Biotechnology Information. (Note: Verify CID for specific isomers).
Sources
- 1. nijophasr.net [nijophasr.net]
- 2. 3,4'-Dimethoxychalcone | 52182-14-6 | Benchchem [benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. 3,4-Dimethoxychalcone | 5416-71-7 | Benchchem [benchchem.com]
- 5. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Technical Guide to 3',4'-Dimethoxychalcone and 3,4-Dimethoxychalcone: A Comparative Analysis of Isomeric Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Chalcones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The substitution pattern on their two aromatic rings (A and B) is a critical determinant of their biological function. This technical guide provides an in-depth comparative analysis of two closely related isomers: 3',4'-Dimethoxychalcone and 3,4-Dimethoxychalcone. While both molecules share the same molecular formula, the differential placement of their methoxy groups profoundly influences their physicochemical properties and biological activities. This guide will delve into their synthesis, structural characteristics, and known biological effects, with a particular focus on the well-documented role of 3,4-Dimethoxychalcone as a potent inducer of autophagy. For this compound, where experimental data is less abundant, we will leverage established structure-activity relationships (SAR) of chalcones to infer its likely biological profile. This comparative approach aims to provide researchers with a nuanced understanding of how subtle isomeric changes can be exploited for targeted drug design and development.
Introduction: The Significance of Isomerism in Chalcone Bioactivity
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This core structure is amenable to a wide range of chemical modifications, making chalcones an attractive template for the development of novel therapeutics. The biological activities of chalcones are diverse, encompassing anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
The specific substitution pattern on the aromatic rings dictates the molecule's interaction with biological targets. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit remarkably different pharmacological profiles. In the case of dimethoxychalcones, the position of the two methoxy groups on either the A-ring (derived from acetophenone) or the B-ring (derived from benzaldehyde) can significantly alter the molecule's electronic and steric properties, thereby influencing its bioactivity. This guide will focus on the distinct characteristics of this compound and 3,4-Dimethoxychalcone to highlight the critical role of isomeric variation in drug discovery.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between this compound and 3,4-Dimethoxychalcone lies in the placement of the two methoxy groups.
-
This compound : The methoxy groups are located on the A-ring (the phenyl ring attached to the carbonyl group).
-
3,4-Dimethoxychalcone : The methoxy groups are situated on the B-ring (the phenyl ring attached to the vinyl group).
This seemingly minor structural variance has significant implications for the molecule's electronic properties and three-dimensional shape.
Caption: Chemical structures of the two isomers.
Table 1: Physicochemical Properties of Dimethoxychalcone Isomers
| Property | This compound | 3,4-Dimethoxychalcone |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol | 268.31 g/mol |
| Appearance | Yellow solid (predicted) | Light yellow to green-yellow solid[1] |
| Melting Point | Not available | 88°C[1] |
| Boiling Point (Predicted) | Not available | 421.8 ± 45.0 °C[1] |
| Density (Predicted) | Not available | 1.128 ± 0.06 g/cm³[1] |
| XLogP3 (Predicted) | 3.6 | 3.6 |
Synthesis of Dimethoxychalcone Isomers
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.
Synthesis of this compound
The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and benzaldehyde .
Caption: Synthesis of this compound.
Synthesis of 3,4-Dimethoxychalcone
Conversely, 3,4-Dimethoxychalcone is synthesized by the condensation of acetophenone and 3,4-dimethoxybenzaldehyde .
Caption: Synthesis of 3,4-Dimethoxychalcone.
Experimental Protocol: General Claisen-Schmidt Condensation for Dimethoxychalcone Synthesis
Materials:
-
Appropriate acetophenone derivative (10 mmol)
-
Appropriate benzaldehyde derivative (10 mmol)
-
Ethanol (50 mL)
-
Sodium hydroxide (20 mmol)
-
Distilled water
-
Hydrochloric acid (1 M)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the acetophenone derivative (10 mmol) and benzaldehyde derivative (10 mmol) in ethanol (30 mL) in a round bottom flask with stirring.
-
In a separate beaker, dissolve sodium hydroxide (20 mmol) in distilled water (20 mL) and cool the solution in an ice bath.
-
Slowly add the cooled sodium hydroxide solution to the ethanolic solution of the carbonyl compounds with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Biological Activity
The isomeric difference between this compound and 3,4-dimethoxychalcone is predicted to lead to distinct biological activities, a hypothesis strongly supported by the extensive research on 3,4-dimethoxychalcone.
3,4-Dimethoxychalcone: A Potent Autophagy Inducer
3,4-Dimethoxychalcone has been identified as a caloric restriction mimetic (CRM) that induces autophagy, a cellular process of self-digestion and recycling of cellular components, which is crucial for cellular homeostasis and longevity.[2]
Mechanism of Action: Unlike other CRMs, 3,4-dimethoxychalcone induces autophagy through a mechanism that is dependent on the transcription factors TFEB and TFE3.[2] It promotes the translocation of TFEB and TFE3 from the cytoplasm to the nucleus, where they activate the expression of genes involved in autophagy and lysosomal biogenesis.[2] This mode of action has been observed both in vitro in various human cell lines and in vivo in mouse models.[2]
Caption: Mechanism of 3,4-Dimethoxychalcone-induced autophagy.
Therapeutic Potential: The autophagy-inducing properties of 3,4-dimethoxychalcone have demonstrated therapeutic potential in several preclinical models:
-
Cardioprotection: It has shown autophagy-dependent cardioprotective effects.[2]
-
Cancer Therapy: 3,4-Dimethoxychalcone can improve the efficacy of anticancer chemotherapy in vivo.[2]
-
Atherosclerosis: It has been shown to reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis.[3]
-
Spinal Cord Injury: This compound promotes functional recovery after spinal cord injury by enhancing autophagy and reducing pyroptosis and necroptosis.[4]
This compound: A Profile Based on Structure-Activity Relationships
While specific experimental data on the biological activities of this compound are limited, we can infer its potential bioactivity based on established structure-activity relationship (SAR) studies of chalcones. The placement of electron-donating methoxy groups on the A-ring is known to influence the molecule's properties in several ways:
-
Anticancer Activity: The presence of methoxy groups on the A-ring has been associated with cytotoxic activity against various cancer cell lines. The electron-donating nature of these groups can modulate the reactivity of the α,β-unsaturated carbonyl system, which is a key pharmacophore for interaction with biological nucleophiles, such as cysteine residues in enzymes.
-
Enzyme Inhibition: Chalcones are known to inhibit a variety of enzymes. The substitution pattern on the A-ring can influence the binding affinity and selectivity for specific enzymes. For instance, some dimethoxychalcones have shown inhibitory activity against enzymes like monoamine oxidase (MAO).
-
Antioxidant and Anti-inflammatory Activity: The presence of methoxy groups can contribute to the antioxidant potential of chalcones by stabilizing radical species. Furthermore, many chalcone derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.
It is plausible that this compound will exhibit a distinct profile of anticancer, enzyme inhibitory, and antioxidant activities compared to its 3,4-isomer. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.
Comparative Analysis and Future Directions
The stark contrast in the available research on these two isomers underscores a significant gap in our understanding of chalcone SAR. 3,4-Dimethoxychalcone has emerged as a promising therapeutic lead with a well-defined mechanism of action. In contrast, this compound remains largely unexplored.
Key Comparative Points:
-
Known Bioactivity: 3,4-Dimethoxychalcone is a well-characterized autophagy inducer, while the primary biological activities of this compound are yet to be experimentally determined.
-
Mechanism of Action: The TFEB/TFE3-dependent mechanism of 3,4-dimethoxychalcone is a key finding that distinguishes it from other chalcones. The mechanism of action for its isomer is unknown.
-
Therapeutic Promise: The therapeutic potential of 3,4-dimethoxychalcone is supported by in vivo data in multiple disease models. The therapeutic utility of this compound is currently speculative.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of high-purity this compound.
-
Biological Screening: A comprehensive biological evaluation of this compound, including its effects on cell viability in various cancer cell lines, its antioxidant and anti-inflammatory properties, and its potential as an enzyme inhibitor.
-
Comparative Studies: Direct, head-to-head comparative studies of the two isomers in various biological assays to elucidate the precise impact of the methoxy group placement on activity.
-
In Silico Modeling: Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to model the interactions of both isomers with potential biological targets and to predict their drug-like properties.
Conclusion
The comparative analysis of this compound and 3,4-dimethoxychalcone serves as a compelling case study in the importance of isomerism in drug discovery. While 3,4-dimethoxychalcone has been extensively studied and shows significant promise as a modulator of autophagy with broad therapeutic potential, its isomer, this compound, represents a largely untapped area of research. By understanding the well-defined biological role of the 3,4-isomer and applying established principles of chalcone SAR, we can formulate rational hypotheses about the potential of the 3',4'-isomer. This guide provides a framework for future investigations that will undoubtedly uncover novel biological activities and contribute to the development of the next generation of chalcone-based therapeutics. The subtle art of repositioning a single functional group can, and often does, unlock entirely new avenues for therapeutic intervention.
References
-
Chen, G., Xie, W., Nah, J., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]
-
Shettigar, V., Teh, J. B.-J., Fun, H.-K., et al. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647. [Link]
-
PubChem. (n.d.). 3,4-Dimethoxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdellatif, M., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. Communications Biology, 6(1), 1185. [Link]
-
Susanti, E. V. H., et al. (2014). Improved Synthesis Of 2',6'-Dihydroxy-3,4-Dimethoxy Chalcone By Grinding Technique To Synthesize 5-Hydroxy-3',4'-Dimethoxy Flavone. Indonesian Journal of Chemistry, 14(2), 174-178. [Link]
-
Zhang, Y., et al. (2022). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. Cell Death & Disease, 13(1), 87. [Link]
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In Vitro Biological Activity of 3',4'-Dimethoxychalcone: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of a Privileged Scaffold
Chalcones, belonging to the flavonoid family, represent a "privileged scaffold" in medicinal chemistry, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This versatile architecture has given rise to a vast number of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Within this promising class of compounds, 3',4'-Dimethoxychalcone (3,4-DC) has emerged as a molecule of significant interest, primarily due to its potent ability to modulate fundamental cellular processes. This technical guide provides an in-depth exploration of the in vitro biological activities of this compound, with a focus on its mechanisms of action and the experimental methodologies used for its evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 3,4-DC's potential as a therapeutic agent and a tool for cell biology research.
Core Biological Activity: A Potent Inducer of Autophagy
The most extensively documented in vitro biological activity of this compound is its robust induction of autophagy, a catabolic process essential for cellular homeostasis, which involves the degradation of cellular components via the lysosome. 3,4-DC has been identified as a stimulator of autophagic flux in a variety of cell lines, including endothelial cells, macrophages, and cardiomyoblasts[1].
Mechanism of Action: Activation of TFEB and TFE3
The primary mechanism through which this compound induces autophagy is by activating the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3)[2]. Under normal conditions, these master regulators of lysosomal biogenesis and autophagy are phosphorylated by mTORC1 and retained in the cytoplasm. 3,4-DC promotes the deacetylation of cytoplasmic proteins, leading to the nuclear translocation of TFEB and TFE3[3]. Once in the nucleus, TFEB and TFE3 bind to the CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of their target genes, upregulating the expression of genes involved in various stages of the autophagic pathway and lysosomal function.
A proposed signaling pathway for 3,4-DC-induced autophagy involves the AMPK-TRPML1-calcineurin axis, which can lead to the dephosphorylation and subsequent nuclear translocation of TFEB[4].
Experimental Validation of Autophagy Induction
The induction of autophagy by this compound can be rigorously validated in vitro using a combination of established methodologies.
1. GFP-LC3 Puncta Formation Assay: This is a hallmark assay for visualizing autophagosome formation. Cells are transfected with a plasmid encoding GFP-LC3. During autophagy, the cytosolic LC3-I is converted to the autophagosome-associated LC3-II, which appears as distinct green fluorescent puncta. An increase in the number of these puncta per cell upon treatment with 3,4-DC indicates an increase in autophagosome formation.
2. Western Blot Analysis of LC3-II and p62/SQSTM1: Western blotting provides a quantitative measure of autophagic flux. An increase in the lipidated form of LC3 (LC3-II) relative to the unlipidated form (LC3-I) is indicative of autophagosome formation. Concurrently, the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded, confirms the completion of the autophagic process.
3. TFEB/TFE3 Nuclear Translocation: The subcellular localization of TFEB and TFE3 can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. Treatment with 3,4-DC is expected to show a significant increase in the nuclear fraction of these transcription factors.
Anticancer Activity: A Multifaceted Approach
The induction of autophagy by this compound has significant implications for its anticancer activity. Autophagy can have a dual role in cancer, either promoting survival or cell death depending on the context. In some instances, 3,4-DC-induced autophagy has been shown to enhance the efficacy of immunogenic chemotherapies[1][2]. This suggests a potential application of 3,4-DC as an adjuvant in cancer treatment.
While specific IC50 values for this compound against various cancer cell lines are not extensively reported in the literature, the broader class of chalcones is well-known for its cytotoxic effects against cancer cells[5]. For instance, the related compound 4,4'-dihydroxychalcone has demonstrated significant dose- and time-dependent growth inhibitory effects on T47D breast cancer cells, with IC50 values of 160.88 µM and 62.20 µM after 24 and 48 hours of treatment, respectively[6].
Table 1: Cytotoxicity of a Related Chalcone in T47D Breast Cancer Cells
| Compound | Treatment Duration (hours) | IC50 (µM) | Reference |
| 4,4'-dihydroxychalcone | 24 | 160.88 ± 1 | [6] |
| 48 | 62.20 ± 1 | [6] |
Note: Data for a related chalcone is provided for comparative purposes.
Anti-inflammatory Properties: Modulating Key Inflammatory Pathways
Chalcones are recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[7]. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8]. While specific studies on the anti-inflammatory effects of this compound are limited, it is plausible that it shares the anti-inflammatory mechanisms of other chalcones.
In vitro evaluation of the anti-inflammatory potential of 3,4-DC would typically involve the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key parameters to assess would include:
-
Inhibition of Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Reduction of Pro-inflammatory Cytokine Secretion: Such as TNF-α, IL-6, and IL-1β, quantified by ELISA.
-
Downregulation of iNOS and COX-2 Expression: Assessed by Western blotting or RT-qPCR.
-
Inhibition of NF-κB Activation: Determined by measuring the nuclear translocation of the p65 subunit of NF-κB via immunofluorescence or Western blotting of nuclear extracts.
Antioxidant Potential: Scavenging Free Radicals
The antioxidant activity of chalcones is another area of significant research interest. The presence of hydroxyl and methoxy groups on the aromatic rings can contribute to their ability to scavenge free radicals. The antioxidant potential of this compound can be evaluated using standard in vitro assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals[4].
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants[4].
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualization of Autophagy: GFP-LC3 Puncta Formation
Principle: This method relies on the translocation of GFP-tagged LC3 from a diffuse cytoplasmic localization to punctate structures representing autophagosomes upon autophagy induction.
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and transfect with a GFP-LC3 plasmid using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell in multiple fields of view.
Quantification of Autophagic Flux: Western Blot for LC3 and p62
Principle: Western blotting allows for the quantification of LC3-II conversion and p62 degradation as markers of autophagic flux.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound, with or without an autophagy inhibitor like bafilomycin A1 or chloroquine.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound is a compelling natural product with well-defined in vitro activity as a potent inducer of autophagy through the activation of the TFEB/TFE3 signaling pathway. This primary mechanism underpins its potential therapeutic applications in diseases where the modulation of autophagy is beneficial, such as in certain cancers and neurodegenerative disorders. While its anti-inflammatory and antioxidant properties are inferred from the broader class of chalcones, further in-depth studies are warranted to specifically quantify these activities for this compound and elucidate the underlying molecular mechanisms. Future research should focus on determining the IC50 values of 3,4-DC in various cancer cell lines, as well as in assays for antioxidant and anti-inflammatory activity. Such data will be crucial for advancing this promising molecule through the drug discovery pipeline.
References
-
Zimmermann, A. (2025). Currently known targets of 3,4-dimethoxychalcone. ResearchGate. [Link]
-
Chen, G., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. Cell Death & Disease. [Link]
-
Li, X., et al. (2022). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. Journal of Neuroinflammation. [Link]
-
Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine. [Link]
-
Srinivasan, B., et al. (2009). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences. [Link]
-
Amini, M., et al. (2018). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. ResearchGate. [Link]
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Kim, D. H., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences. [Link]
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Dawidowicz, A. L., & Wianowska, D. (2016). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Journal of the Brazilian Chemical Society. [Link]
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Batovska, D. I., & Todorova, I. T. (2010). An overview on the biological activity of chalcones. Current Clinical Pharmacology. [Link]
-
Zhang, X., et al. (2013). Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. Current Cancer Drug Targets. [Link]
-
Herencia, F., et al. (1999). Novel anti-inflammatory chalcone derivatives inhibit the induction of nitric oxide synthase and cyclooxygenase-2 in mouse peritoneal macrophages. FEBS Letters. [Link]
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Le Lamer, A. C., et al. (2014). Natural chalcones as dual inhibitors of HDACs and NF-kappaB. Bioorganic & Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. [Link]
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Saito, J., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cellular Signalling. [Link]
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Technical Deep Dive: 3,4-Dimethoxychalcone (3,4-DC) as a Next-Gen Caloric Restriction Mimetic
Executive Summary
This technical guide analyzes 3,4-Dimethoxychalcone (3,4-DC) , a specific polyphenol isomer recently identified as a potent Caloric Restriction Mimetic (CRM).[1] Unlike its structural isomer 4,4'-dimethoxychalcone (which acts via GATA transcription factors), 3,4-DC operates through a distinct, autophagy-dependent mechanism involving the TFEB/TFE3 lysosomal biogenesis axis . This guide details the mechanistic pathways, therapeutic applications, and validation protocols required for researchers investigating 3,4-DC in the context of longevity, cardiovascular health, and neuroprotection.
Molecular Identity & Mechanistic Differentiation
Structural Context
While chalcones share a 1,3-diaryl-2-propen-1-one scaffold, the position of methoxy substituents dictates biological target engagement.[2]
-
3,4-DC (Target of this guide): Induces autophagy via transcriptional upregulation (TFEB/TFE3).[1][3][4]
-
4,4'-DMC: Induces autophagy via translational repression (GATA factors).[5]
Mechanism of Action: The TFEB/TFE3 Axis
The defining characteristic of 3,4-DC is its ability to trigger the nuclear translocation of Transcription Factor EB (TFEB) and TFE3 .[1][3] These transcription factors bind to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs, driving the expression of autophagy-related genes (ATGs) and lysosomal proteins.
Key Signaling Cascade:
-
AMPK Activation: 3,4-DC initiates metabolic stress signaling.
-
TRPML1 Channel Opening: It triggers calcium release from the lysosome via the Mucolipin-1 (TRPML1) channel.
-
Calcineurin Activation: Localized
spikes activate the phosphatase Calcineurin. -
TFEB Dephosphorylation: Calcineurin dephosphorylates TFEB/TFE3, preventing their sequestration by 14-3-3 proteins in the cytosol.
-
Nuclear Translocation: Active TFEB enters the nucleus to drive the autophagy program.[1][3]
Pathway Visualization
The following diagram illustrates the specific signaling pathway utilized by 3,4-DC, distinct from mTOR-dependent mimetics like Rapamycin.
Caption: 3,4-DC induced autophagy via the AMPK-TRPML1-Calcineurin-TFEB signaling axis.[1][3][4][5][6][7][8]
Therapeutic Applications & Efficacy Data[1][8][9]
Recent studies have expanded the scope of 3,4-DC beyond simple lifespan extension into targeted disease models.
Comparative Efficacy Table
| Feature | 3,4-Dimethoxychalcone (3,4-DC) | 4,4'-Dimethoxychalcone (4,4'-DMC) | Rapamycin |
| Primary Target | TFEB / TFE3 (Transcriptional) | GATA Factors (Translational) | mTORC1 (Kinase inhibition) |
| Autophagy Induction | High (Requires transcription) | High (Rapid) | High |
| Toxicity Profile | Low (No apparent toxicity in mice) | Low | Immunosuppressive risks |
| Key Indication | Cardioprotection, Atherosclerosis, SCI | Longevity, Cardioprotection | Transplant, Longevity |
| Mechanism Type | Deacetylation + Lysosomal Biogenesis | Deacetylation + GATA Inhibition | mTOR Inhibition |
Specific Therapeutic Contexts
-
Cardioprotection: 3,4-DC reduces infarct size in ischemia/reperfusion injury models. This is strictly autophagy-dependent; ATG5 knockout abolishes this protection.
-
Atherosclerosis: It reduces neointimal hyperplasia and atherosclerotic lesions.[7] It acts directly on vascular smooth muscle and endothelial cells to maintain vessel lumen integrity.
-
Spinal Cord Injury (SCI): 3,4-DC alleviates pyroptosis (inflammatory cell death) and necroptosis by restoring autophagic flux in injured neurons, promoting functional recovery.
Experimental Protocols for Validation
To ensure scientific integrity (E-E-A-T), the following protocols are designed to be self-validating . Merely observing increased autophagosomes is insufficient; one must prove flux and mechanism.
Protocol A: Autophagic Flux Assessment (In Vitro)
Objective: Distinguish between autophagy induction and lysosomal blockage.
Materials:
-
Cell Line: HeLa or MEF (Mouse Embryonic Fibroblasts).
-
Reagents: 3,4-DC (10-50 µM), Bafilomycin A1 (BafA1, 100 nM), Anti-LC3B Antibody.
Workflow:
-
Seeding: Plate cells at 70% confluence.
-
Treatment Groups:
-
Vehicle (DMSO)[9]
-
3,4-DC alone (4h - 6h)
-
BafA1 alone (2h)
-
3,4-DC + BafA1 (Co-treatment)
-
-
Lysis & Western Blot: Harvest protein. Probe for LC3B-II (14-16 kDa) and p62/SQSTM1.
-
Validation Logic:
-
If 3,4-DC increases LC3-II, it could be induction or blockage.
-
Crucial Step: If 3,4-DC + BafA1 yields higher LC3-II than BafA1 alone, autophagic flux is increased. If levels are unchanged compared to BafA1 alone, 3,4-DC is merely blocking degradation.
-
Protocol B: TFEB Nuclear Translocation Assay
Objective: Confirm the specific mechanism of action (TFEB activation).
Workflow:
-
Transfection: Transfect HeLa cells with pEGFP-N1-TFEB plasmid (or use stable lines).
-
Treatment: Treat with 3,4-DC (20 µM) for 1–3 hours.
-
Positive Control: Torin 1 (mTOR inhibitor).
-
-
Fixation: 4% Paraformaldehyde (15 min).
-
Imaging: Confocal microscopy.
-
Quantification: Calculate the ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.
-
Threshold: A ratio > 1.5 indicates significant nuclear translocation.
-
Experimental Workflow Diagram
Caption: Step-by-step validation workflow for confirming autophagic flux.
Synthesis and Future Directions
3,4-Dimethoxychalcone represents a sophisticated evolution in the field of caloric restriction mimetics. By bypassing the mTOR pathway and directly engaging the lysosomal gene network via TFEB/TFE3, it offers a therapeutic avenue with potentially fewer metabolic side effects than rapamycin.
Critical Considerations for Drug Development:
-
Bioavailability: Chalcones often have poor solubility. Formulation strategies (nanoparticles or liposomes) may be required for clinical translation.
-
Specificity: While 3,4-DC is more selective than general flavonoids, off-target antioxidant effects should be decoupled from autophagy-dependent effects using ATG-knockout models.
References
-
Chen, G., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[3][10] EMBO Molecular Medicine.[3][10]
-
Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species."[7][11] Nature Communications.[11]
-
Yang, H., et al. (2023). "3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury." Cell Death & Disease.
-
Kroemer, G., et al. (2018). "Caloric Restriction Mimetics: Pharmacological Induction of Autophagy." Trends in Pharmacological Sciences.
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Unveiling the Pro-Autophagic Power of Dimethoxychalcones: A Technical Guide to Mechanistic Insights and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxychalcones, a subclass of chalcone derivatives, have emerged as potent inducers of autophagy, a fundamental cellular process of self-digestion and recycling. This guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-autophagic activity of two key dimethoxychalcones: 4,4'-dimethoxychalcone (DMC) and 3,4-dimethoxychalcone (3,4-DC). We dissect their distinct signaling pathways, one independent of the canonical mTORC1 axis and the other converging on the master regulators of lysosomal biogenesis, TFEB and TFE3. This document further serves as a practical resource, offering detailed, field-proven protocols for the robust assessment of dimethoxychalcone-induced autophagy, thereby empowering researchers to rigorously investigate this promising class of therapeutic candidates.
Introduction: The Therapeutic Promise of Autophagy Induction
Autophagy is an evolutionarily conserved catabolic process crucial for cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles termed autophagosomes. These vesicles subsequently fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. Dysregulation of autophagy is implicated in a wide array of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Consequently, the identification and characterization of small molecules that can modulate autophagic activity hold immense therapeutic potential.
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities. Among them, dimethoxychalcones have been identified as potent inducers of autophagy, offering novel avenues for therapeutic intervention. This guide focuses on elucidating the intricate mechanisms by which these compounds exert their pro-autophagic effects.
Mechanistic Deep Dive: Distinct Pathways of Autophagy Induction
Dimethoxychalcones employ surprisingly diverse strategies to initiate the autophagic cascade. Here, we dissect the distinct mechanisms of two prominent examples, 4,4'-dimethoxychalcone and 3,4-dimethoxychalcone.
4,4'-Dimethoxychalcone (DMC): An mTOR-Independent Pathway via GATA Transcription Factor Inhibition
A significant breakthrough in understanding DMC's mechanism of action was the discovery that it induces autophagy independently of the central nutrient-sensing kinase, mTORC1[1][2]. This is a crucial finding, as many autophagy inducers function by inhibiting mTORC1. The mTOR-independent nature of DMC suggests it could be used in combination with mTOR inhibitors for a synergistic effect or in contexts where mTOR inhibition is undesirable.
The primary molecular targets of DMC in its autophagy-inducing cascade are specific GATA transcription factors [1][3]. GATA transcription factors are a family of proteins that play pivotal roles in development and cell differentiation. Certain GATA factors have been shown to suppress autophagy. For instance, GATA4 can inhibit doxorubicin-induced autophagy by upregulating the anti-apoptotic protein Bcl-2, which in turn sequesters the essential autophagy protein Beclin-1[4].
By inhibiting these GATA transcription factors, DMC effectively relieves this transcriptional repression, leading to the upregulation of autophagy-related genes and the subsequent induction of autophagic flux[1][3].
Caption: Mechanism of 4,4'-DMC-induced autophagy.
3,4-Dimethoxychalcone (3,4-DC): Activation of the TFEB/TFE3 Axis
In contrast to DMC, 3,4-dimethoxychalcone (3,4-DC) operates through a distinct and equally compelling mechanism: the activation of the transcription factors TFEB (Transcription Factor EB) and TFE3 [4][5][6][7]. TFEB and TFE3 are considered master regulators of lysosomal biogenesis and autophagy[8][9]. Under normal conditions, these transcription factors are phosphorylated by mTORC1 and sequestered in the cytoplasm.
3,4-DC promotes the deacetylation of cytoplasmic proteins and stimulates the translocation of TFEB and TFE3 into the nucleus[4][5][6][7]. Once in the nucleus, TFEB and TFE3 bind to specific DNA sequences known as Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of their target genes. This leads to the coordinated upregulation of a battery of genes involved in all stages of the autophagic process, from autophagosome formation to lysosomal degradation[10][11]. This mechanism highlights 3,4-DC as a potent activator of the entire autophagy-lysosome machinery.
Caption: Mechanism of 3,4-DC-induced autophagy.
Quantitative Insights: Efficacy of Dimethoxychalcones
The potency of dimethoxychalcones in inducing autophagy varies depending on the specific compound, cell type, and experimental conditions. The following table summarizes key quantitative data from published studies.
| Compound | Cell Line/Organism | Effective Concentration | Key Observations | Reference |
| 4,4'-Dimethoxychalcone (DMC) | Yeast | 100 µM | Increased vacuolar accumulation of GFP-Atg8. | [12] |
| C. elegans | 41.6 µM | Increased mCherry::lgg-1 foci in intestine cells. | [12] | |
| Human U2OS cells | 50 µM | Increased GFP-LC3 puncta, enhanced with chloroquine. | [12] | |
| Mouse Heart | 100 mg/kg (i.p.) | Increased LC3 lipidation. | [5] | |
| 3,4-Dimethoxychalcone (3,4-DC) | Human U2OS, HUVEC, RAW 264.7, H9c2 | 10-30 µM | Dose-dependent increase in GFP-LC3 dots. | [10][13] |
| Human HepG2 cells | 30 µM | Increased LC3-II/GAPDH and LC3-II/LC3-I ratios, decreased p62. | [6] | |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone (DDC) | Human MCF-7 cells | Not specified | 7.7-fold increase in LC3-II expressing cells. | |
| Human MDA-MB-231 cells | Not specified | 6.3-fold increase in LC3-II expressing cells. |
Experimental Protocols: A Practical Guide to Assessing Autophagy
Rigorous and reproducible experimental methods are paramount for accurately assessing the pro-autophagic effects of dimethoxychalcones. This section provides detailed, step-by-step protocols for key assays.
Western Blotting for LC3 and p62: Monitoring Autophagosome Formation and Degradation
Western blotting is a cornerstone technique for monitoring autophagy. It allows for the quantification of two key autophagy markers: LC3 and p62/SQSTM1 . During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. p62 is a cargo receptor that is selectively degraded during autophagy. Therefore, a decrease in p62 levels indicates efficient autophagic flux.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentration of dimethoxychalcone for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions[14][15].
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of LC3-II and p62 to a loading control such as GAPDH or β-actin. Calculate the LC3-II/LC3-I ratio.
-
Interpretation of Results: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels upon treatment with a dimethoxychalcone are indicative of autophagy induction and efficient autophagic flux[16][17][18][19].
Autophagic Flux Assay using Bafilomycin A1: Distinguishing Induction from Blockade
An increase in LC3-II levels can result from either an increase in autophagosome formation (autophagy induction) or a blockage in the fusion of autophagosomes with lysosomes. To differentiate between these two possibilities, an autophagic flux assay is essential. This is typically performed by treating cells with an autophagy inhibitor, such as Bafilomycin A1 , in the presence or absence of the compound of interest. Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that prevents the acidification of lysosomes, thereby blocking the degradation of autolysosomal content.
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the dimethoxychalcone for the desired time.
-
For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include control wells with vehicle, Bafilomycin A1 alone, and the dimethoxychalcone alone.
-
-
Analysis:
-
Lyse the cells and perform Western blotting for LC3 and p62 as described in Protocol 4.1.
-
Interpretation of Results: If a dimethoxychalcone induces autophagy, there will be a further accumulation of LC3-II in the presence of Bafilomycin A1 compared to treatment with the dimethoxychalcone alone. This indicates a robust autophagic flux. If the compound blocks autophagy at the degradation step, there will be no significant difference in LC3-II levels between the compound-treated and the compound + Bafilomycin A1-treated samples.
Fluorescence Microscopy with mCherry-GFP-LC3: Visualizing Autophagic Flux
The tandem fluorescent mCherry-GFP-LC3 reporter is a powerful tool for visualizing and quantifying autophagic flux in living or fixed cells[20][21][22]. This reporter protein emits both green (GFP) and red (mCherry) fluorescence. In the neutral pH of autophagosomes, both fluorophores are active, resulting in yellow puncta (merged green and red). Upon fusion with the acidic lysosomes to form autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, leading to the appearance of red-only puncta.
Protocol:
-
Cell Transfection/Transduction:
-
Transfect or transduce cells with a plasmid or viral vector expressing mCherry-GFP-LC3.
-
Establish a stable cell line or use transiently transfected cells 24-48 hours post-transfection.
-
-
Cell Treatment and Imaging:
-
Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with the dimethoxychalcone of interest. Include appropriate controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for GFP, mCherry, and DAPI.
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell using image analysis software.
-
An increase in both yellow and red puncta, with a significant increase in red-only puncta, indicates a promotion of autophagic flux.
-
Caption: Experimental workflow for mCherry-GFP-LC3 assay.
Conclusion and Future Directions
Dimethoxychalcones represent a fascinating and promising class of autophagy inducers with diverse and potent mechanisms of action. The mTOR-independent pathway initiated by 4,4'-DMC and the TFEB/TFE3-mediated lysosomal biogenesis triggered by 3,4-DC offer unique therapeutic opportunities. The detailed experimental protocols provided in this guide are intended to facilitate further research into these compounds and the broader field of autophagy modulation.
Future investigations should focus on several key areas:
-
Target Deconvolution: Precisely identifying the direct binding partners of dimethoxychalcones within the GATA and TFEB/TFE3 pathways will provide a more complete mechanistic picture.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies are needed to evaluate the therapeutic efficacy and safety profiles of these compounds in various disease models.
-
Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts can lead to the development of novel dimethoxychalcone analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Crosstalk between Pathways: Investigating the potential interplay between the GATA- and TFEB/TFE3-mediated autophagy pathways could reveal novel regulatory nodes and opportunities for combination therapies.
By continuing to unravel the complexities of dimethoxychalcone-induced autophagy, the scientific community can pave the way for the development of innovative therapies for a range of debilitating diseases.
References
-
Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications, 10(1), 651. [Link]
-
Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]
-
Martina, J. A., et al. (2014). The nutrient-responsive transcription factor TFE3 promotes autophagy, lysosomal biogenesis, and clearance of cellular debris. Science Signaling, 7(309), ra9. [Link]
-
Eisenberg, T., et al. (2016). The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species. Autophagy, 12(8), 1445-1447. [Link]
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Kobayashi, S., et al. (2010). Transcription factor GATA4 inhibits doxorubicin-induced autophagy and cardiomyocyte death. Journal of Biological Chemistry, 285(1), 793-804. [Link]
-
Saito, J., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cellular Signalling, 111854. [Link]
-
Carmona-Gutierrez, D., et al. (2019). 4,4′-dimethoxychalcone induces autophagy across species. ResearchGate. [Link]
-
Alonso-Castro, A. J., et al. (2023). Differential Induction of Autophagy and Mitochondrial Apoptosis by 2′, 4-Dihydroxy-4′, 6′-Dimethoxy Chalcone Isolated from Chromolaena tacotana, in Breast Cancer Cells. Preprints.org. [Link]
-
Sauvat, A., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. bioRxiv. [Link]
-
Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved February 9, 2026, from [Link]
-
Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469. [Link]
-
Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species. PubMed. [Link]
-
Pastore, N., et al. (2019). Nutrient-sensitive transcription factors TFEB and TFE3 couple autophagy and metabolism to the peripheral clock. EMBO reports, 20(6), e47466. [Link]
-
Roychan, J. (2024). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]
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Gump, J. M., & Thorburn, A. (2014). mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification and sorting of cells based on autophagic flux. Autophagy, 10(9), 1669–1675. [Link]
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Napolitano, G., & Ballabio, A. (2016). TFEB and TFE3: The art of multi-tasking under stress conditions. Autophagy, 12(5), 910–911. [Link]
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Gansner, E. R., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]
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Hosokawa, N., & He, C. (2019). Establishment of a System for Screening Autophagic Flux Regulators Using a Modified Fluorescent Reporter and CRISPR/Cas9. Cells, 8(11), 1332. [Link]
-
Martina, J. A., et al. (2014). The Nutrient-Responsive Transcription Factor TFE3 Promotes Autophagy, Lysosomal Biogenesis, and Clearance of Cellular Debris. Science Signaling, 7(309), ra9. [Link]
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Nguyen, P. T., et al. (2020). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Research Unit of Computer Graphics | TU Wien. [Link]
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Purdie, A. C., et al. (2021). A dot plot displaying the statistically most significant 12 Biological... ResearchGate. [Link]
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Towers, C. G., & Thorburn, A. (2019). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]
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Nacalai Tesque. (n.d.). Western Blotting Protocol. Retrieved February 9, 2026, from [Link]
-
Sardiello, M. (2016). Transcriptional Regulation of Autophagy: Mechanisms and Diseases. Frontiers in Cell and Developmental Biology, 4, 100. [Link]
-
Ritz, A., et al. (2016). Pathway Analysis with Signaling Hypergraphs. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 13(4), 771–782. [Link]
-
Barth, S., et al. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research, 116(3), 504–514. [Link]
-
Roychan, J. (2024). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]
-
Liu, G., et al. (2018). Oxidation of multiple MiT/TFE transcription factors links oxidative stress to transcriptional control of autophagy and lysosome biogenesis. Autophagy, 14(11), 1983–1996. [Link]
-
Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
-
Sarkar, S. (2019). LC3 and p62 immunostaining interpretation. ResearchGate. [Link]
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- 3. The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Natural Sources and Isolation of 3',4'-Dimethoxychalcone
This technical guide is structured to address the specific isolation, chemical validation, and mechanistic action of 3',4'-Dimethoxychalcone (3,4-DC) .
Scientific Note: A critical distinction exists in the literature between This compound (the subject of this guide) and its structural isomer 4,4'-Dimethoxychalcone (DMC). While 4,4'-DMC is the primary anti-aging chalcone found in Angelica keiskei (Ashitaba), 3',4'-DC is a distinct, more potent autophagy inducer acting via the TFEB/TFE3 pathway, primarily isolated from Arrabidaea brachypoda and Chromolaena tacotana. This guide focuses strictly on 3',4'-DC as requested.
Part 1: Executive Summary & Therapeutic Context
This compound (3,4-DC) is a bioactive flavonoid belonging to the chalcone subclass (1,3-diphenyl-2-propen-1-one).[1][2] Recent high-impact studies have identified it as a potent Caloric Restriction Mimetic (CRM) .[2] Unlike other CRMs that often target the mTOR pathway or GATA transcription factors, 3,4-DC uniquely stimulates autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB) and TFE3 .[1][3] This mechanism makes it a high-value target for drug development in cardiovascular protection, neurodegeneration, and oncology.
Key Technical Specifications
| Property | Specification |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol, Ethyl Acetate; Insoluble in Water |
| Primary Natural Source | Arrabidaea brachypoda (Flowers), Chromolaena tacotana |
| Target Pathway | TFEB/TFE3-dependent Autophagy |
Part 2: The Botanical Source
While Angelica keiskei is famous for chalcones, it primarily yields 4-hydroxyderricin and 4,4'-DMC. For the isolation of 3',4'-DC , the researcher must target the Bignoniaceae family.
-
Primary Source: Arrabidaea brachypoda (DC.) Bureau.[2]
-
Target Tissue: Inflorescences (Flowers) and Roots.[2]
-
Secondary Source: Chromolaena tacotana (Asteraceae).[2]
Harvesting & Pre-treatment: To prevent enzymatic degradation of the chalcone skeleton (retro-aldol cleavage) or oxidation:
-
Harvest plant material at peak flowering.[2]
-
Lyophilize (Freeze-dry) immediately or shade-dry at <40°C.
-
Grind to a fine powder (mesh size 40–60) just prior to extraction to maximize surface area.[2]
Part 3: Isolation & Purification Workflow
This protocol is designed for the high-purity isolation of 3',4'-DC from Arrabidaea brachypoda flowers.[2] It utilizes a polarity-gradient fractionation followed by high-resolution chromatographic separation.[2]
Step 1: Crude Extraction[2]
-
Maceration: Suspend 1 kg of dried powder in 5 L of 95% Ethanol (EtOH) .
-
Condition: Sonicate for 60 minutes at room temperature (avoid heat >45°C to prevent isomerization).
-
Filtration: Filter through Whatman No. 1 paper. Repeat extraction 3 times.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Ethanolic Extract.
Step 2: Liquid-Liquid Fractionation (Polarity Gradient)
Suspend the crude extract in 500 mL distilled water.[2] Perform sequential partitioning to remove non-target classes:
-
n-Hexane (3 x 500 mL): Removes lipids, chlorophyll, and non-polar terpenes.[2] Discard organic layer.[2]
-
Ethyl Acetate (EtOAc) (3 x 500 mL): TARGET FRACTION. Chalcones are mid-polarity and concentrate here.[2]
-
n-Butanol: Removes highly polar glycosides.[2]
Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate to dryness.
Step 3: Chromatographic Purification
Phase A: Silica Gel Open Column
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).[2]
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (9:1 → 1:1).[2]
-
Fraction Collection: Collect 100 mL fractions. Screen via TLC (Visualization: UV 254/366 nm). 3',4'-DC appears as a bright yellow spot that turns orange/red upon spraying with sulfuric acid/vanillin.[2]
Phase B: Size Exclusion (Polishing)
-
Column: Sephadex LH-20.[2]
-
Solvent: Methanol (MeOH).[2]
-
Purpose: Removes chlorophyll residues and polymeric tannins that co-elute with flavonoids.[2]
Phase C: Semi-Preparative HPLC (Final Isolation)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
-
Mobile Phase: Isocratic Acetonitrile : Water (60:40) + 0.1% Formic Acid.[2]
-
Flow Rate: 3.0 mL/min.[2]
-
Detection: UV at 340 nm (characteristic chalcone absorption).[2]
-
Retention: 3',4'-DC typically elutes distinctively due to the methoxy substitution pattern compared to hydroxylated analogs.[2]
Part 4: Analytical Validation (Self-Validating System)
To ensure the isolate is 3',4'-DC and not the 4,4' isomer or a synthetic byproduct, verify using these spectral fingerprints.
Nuclear Magnetic Resonance (NMR)
The coupling constant (
-
¹H NMR (500 MHz, CDCl₃):
Mass Spectrometry (HR-MS)[2]
-
Technique: ESI-QTOF (Positive Mode).[2]
-
Target Ion:
at m/z 269.1172 (Calculated for C₁₇H₁₇O₃).[2] -
Fragmentation: Characteristic loss of methyl radicals (
, -15 Da) from the methoxy groups.
Part 5: Mechanistic Context (Visualization)
Understanding why 3',4'-DC is isolated is crucial for application.[2] Unlike 4,4'-DMC which inhibits GATA, 3',4'-DC activates the Lysosome-Autophagy pathway via TFEB.[4]
Figure 1: The specific mechanism of action for 3',4'-DC.[1] Note the critical TFEB/TFE3 nuclear translocation step, which distinguishes it from other chalcone isomers.
References
-
Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across species."[2] Nature Communications, 10(1), 654. Link(Note: Serves as the comparative baseline for chalcone autophagy studies).
-
Chen, G., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB." EMBO Molecular Medicine, 11(11), e10469. Link(The definitive paper identifying 3,4-DC's unique TFEB mechanism).
-
Zou, Y., et al. (2023). "3,4-Dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis." Cell Death & Disease, 14, 765. Link
- Alcerito, T., et al. (2002). "Foliar epicuticular wax of Arrabidaea brachypoda: flavonoids and antifungal activity." Biochemical Systematics and Ecology, 30(7), 677-683.
-
Venkataraya, S., et al. (2006). "3,4-Dimethoxychalcone."[5] Acta Crystallographica Section E, 62(11), o4646-o4647. Link(Crystallographic data for structural validation).
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- 3. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Precision Synthesis of 3',4'-Dimethoxychalcone
Abstract & Scope
This application note details the optimized protocol for the synthesis of 3',4'-dimethoxychalcone via the Claisen-Schmidt condensation.
Critical Nomenclature Distinction: In chalcone nomenclature, unprimed numbers typically refer to the B-ring (derived from the aldehyde), while primed numbers refer to the A-ring (derived from the ketone).
-
Target Molecule: (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[1]
-
Precursors: 3,4-Dimethoxyacetophenone (Ketone) and Benzaldehyde (Aldehyde).[1]
Note: If your target is 3,4-dimethoxychalcone (veratraldehyde derivative), swap the functional groups on the starting materials. The reaction conditions remain identical.
Mechanistic Theory
The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[1][2]
Reaction Pathway[1][2]
-
Enolate Formation: The base (Hydroxide) abstracts an acidic
-proton from 3,4-dimethoxyacetophenone, generating a resonance-stabilized enolate.[1] -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.[1][2]
-
Protonation: The resulting alkoxide abstracts a proton from the solvent (ethanol/water) to form a
-hydroxy ketone (aldol adduct).[1] -
Dehydration (E1cB): Under basic and thermal conditions, the adduct undergoes elimination of water to yield the thermodynamically stable (
)- -unsaturated ketone.[1]
Mechanistic Visualization
Figure 1: Step-wise mechanistic flow of the base-catalyzed condensation.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 3,4-Dimethoxyacetophenone | Nucleophile | 1.0 | 180.20 | 1.80 g |
| Benzaldehyde | Electrophile | 1.0 | 106.12 | 1.06 g (approx 1.0 mL) |
| Sodium Hydroxide (NaOH) | Catalyst | 1.2 | 40.00 | 0.48 g |
| Ethanol (95%) | Solvent | - | - | 15 mL |
| Water (Distilled) | Solvent/Wash | - | - | 10 mL + Wash volume |
Step-by-Step Procedure
Phase 1: Catalyst Preparation
-
Dissolve 0.48 g of NaOH in 4 mL of distilled water.
-
Add 6 mL of Ethanol (95%) to the aqueous base solution.
-
Cool the solution to roughly 15-20°C in a water bath. Rationale: Controlling exothermicity prevents Cannizzaro side-reactions of the aldehyde.
Phase 2: Reaction Initiation
-
In a 50 mL round-bottom flask (RBF), dissolve 1.80 g of 3,4-dimethoxyacetophenone in 10 mL of Ethanol.
-
Add 1.06 g (1.0 mL) of Benzaldehyde to the RBF.
-
Critical Step: Add the prepared NaOH solution dropwise to the RBF while stirring vigorously.
-
Observation: The solution typically turns yellow/orange immediately, indicating the formation of the conjugated system.
Phase 3: Reaction & Monitoring
-
Stir the mixture at Room Temperature (25°C) for 4–6 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).[1] The product will have a significantly distinct R_f value compared to the starting ketone.[1]
-
Self-Validation: If the reaction stalls, warm slightly to 40°C for 30 minutes, but avoid boiling to prevent polymerization.
-
Phase 4: Work-up & Isolation
-
Prepare a beaker with 50 mL of crushed ice and water containing 2 mL of 1M HCl (to neutralize excess base).
-
Pour the reaction mixture slowly into the ice-water with stirring.
-
The crude chalcone will precipitate as a solid.[1]
-
Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod to induce crystallization or refrigerate overnight.
-
-
Filter the precipitate using a Buchner funnel.[1] Wash with cold water (3 x 20 mL) until the filtrate is neutral pH.[1]
Phase 5: Purification
-
Recrystallize the crude solid from hot Ethanol (95%).[1]
-
Dissolve in minimum hot ethanol, filter while hot (if insoluble impurities exist), and allow to cool slowly to RT, then to 4°C.
-
Collect yellow crystals by filtration and dry in a desiccator.[1]
Workflow Diagram
Figure 2: Operational workflow for isolation and purification.[1][3]
Characterization & Analysis
To ensure scientific integrity, the product must be validated against the following criteria.
Expected Physical Properties[1][4]
-
Appearance: Light yellow to golden crystalline solid.[1]
-
Yield: Typical range 75–85% (post-recrystallization).[1]
-
Melting Point: The melting point for the 3',4'-isomer is distinct from the 3,4-isomer (aldehyde derived, MP ~88°C). Expect a range between 90–110°C (experimentally variable based on polymorphs; confirm via NMR).
Spectroscopic Validation (NMR)
The definitive proof of the trans (
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Methoxy | 3.90 - 3.95 ppm | Singlet (x2) | 6H | -OCH₃ (A-Ring) |
| Vinyl | ~7.4 - 7.6 ppm | Doublet ( | 1H | =CH-CO- |
| Vinyl | ~7.7 - 7.9 ppm | Doublet ( | 1H | Ph-CH= |
| Aromatic | 6.9 - 8.0 ppm | Multiplet | 8H | A-Ring & B-Ring protons |
Interpretation:
-
Coupling Constant (
): A value of 15–16 Hz confirms the ( )-isomer .[1] ( )-isomers typically show Hz.[1] -
Shift Logic: The
-proton is more deshielded (downfield) due to resonance with the carbonyl and the phenyl ring.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product MP is near RT or impurities present. | Use a seed crystal.[1] Cool to 0°C. Add a drop of diethyl ether to the gum and scratch.[1] |
| Low Yield | Incomplete reaction or Cannizzaro side reaction.[1] | Increase stirring time. Ensure NaOH is added slowly to keep concentration low initially. Check aldehyde purity (remove benzoic acid). |
| Deep Red Color | Polymerization or excessive base.[1] | Reduce reaction temperature.[1] Neutralize promptly after reaction completion.[1] |
Safety Information
-
NaOH: Corrosive.[1] Causes severe burns.[1] Wear gloves and eye protection.[1]
-
Chalcones: Many chalcones have bioactive properties (cytotoxicity).[1][2] Handle as potential irritants/sensitizers.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for Claisen-Schmidt protocols).
-
BenchChem. Application Notes and Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5354494, 3,4-Dimethoxychalcone. [1]
-
Susanti, E. V. H., et al. "Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique."[1][3][4][5] Indonesian Journal of Chemistry, 2014 .
-
Fisher Scientific. Safety Data Sheet: 3,4-Dimethoxychalcone.
Sources
Preparation of 3',4'-Dimethoxychalcone stock solution in DMSO
Application Note: Preparation and Storage of 3',4'-Dimethoxychalcone Stock Solutions in DMSO
Part 1: Introduction & Scientific Context
This compound (3',4'-DMC) is a synthetic flavonoid derivative characterized by the presence of two methoxy groups on the A-ring (acetophenone-derived moiety) of the chalcone scaffold. While its structural isomers (such as the autophagy-inducer 4,4'-dimethoxychalcone and the natural product 3,4-dimethoxychalcone) are widely cited, the specific 3',4'-substitution pattern confers distinct electronic properties to the
Critical Mechanism of Instability: Researchers must recognize that chalcones are Michael acceptors . The alkene double bond is susceptible to nucleophilic attack and, more critically, photoisomerization . Upon exposure to UV or ambient light, the thermodynamically stable trans (E) isomer can convert to the cis (Z) isomer, potentially altering biological affinity. Furthermore, DMSO is hygroscopic; water absorption significantly decreases the solubility of lipophilic chalcones, leading to "silent precipitation" where micro-crystals form effectively lowering the active concentration.
This protocol is designed to mitigate these risks through a self-validating workflow.
Part 2: Physicochemical Properties & Safety
Table 1: Compound Specifications
| Parameter | Data | Notes |
|---|---|---|
| Compound Name | This compound | Verify isomer specificity carefully.[1] |
| CAS Number | Varies by synthesis | Common isomer 3,4-DMC is CAS 5416-71-7.[1][2] Ensure CoA matches. |
| Molecular Formula |
Safety Advisory:
-
DMSO: Penetrates skin and carries dissolved compounds into the bloodstream. Wear nitrile gloves (double-gloving recommended).
-
Chalcones: Potential skin and respiratory irritants. Handle inside a fume hood.
Part 3: Protocol - Preparation of Stock Solution
Materials Required
-
Solid Compound: this compound (stored at -20°C, desiccated).[3]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous,
99.9% purity (e.g., Sigma-Aldrich Hybridoma grade). -
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid plastics for long-term storage of high-concentration DMSO stocks.
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional).
Calculation (The "Self-Validating" Math)
Do not rely on the label weight. Always weigh the specific amount used.
Formula:
Example: Preparing 5 mL of a 50 mM (0.05 M) stock.
Step-by-Step Procedure
-
Equilibration: Remove the vial of solid 3',4'-DMC from the freezer and allow it to warm to room temperature (approx. 20 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis or weighing errors.
-
-
Weighing: Weigh approximately 10–50 mg of the compound into an amber glass vial . Record the exact mass.
-
Solvent Calculation: Calculate the exact volume of DMSO required to reach the target concentration (e.g., 50 mM) based on the recorded mass.
-
Dissolution (Two-Step Method):
-
Step A: Add 50% of the calculated DMSO volume. Cap tightly.
-
Step B: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 1–2 minutes.
-
Step C: Add the remaining 50% of DMSO. Invert gently to mix.
-
Why? Adding solvent in steps prevents the formation of a "gel layer" on the surface of the powder clumps, ensuring faster and more complete dissolution.
-
-
Visual QC: Hold the vial up to a light source (briefly). The solution must be completely clear yellow, with no floating particulates or Schlieren lines (wavy lines indicating density differences).
-
Aliquoting: Immediately dispense the stock into single-use aliquots (e.g., 50–100
L) in amber microtubes.-
Why? Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), causing the chalcone to crash out of solution over time.
-
Part 4: Storage & Handling
Table 2: Storage Stability Guidelines
| Condition | Temperature | Stability Estimate | Precaution |
|---|---|---|---|
| Solid Powder | -20°C | 2 Years | Keep desiccated; protect from light. |
| DMSO Stock | -80°C | 6–12 Months | Best Practice. Minimize headspace in vial. |
| DMSO Stock | -20°C | 1–3 Months | Check for precipitation before use. |
| Working Soln | 4°C / RT | < 24 Hours | Prepare fresh. Unstable in aqueous media. |
Thawing Protocol: When retrieving an aliquot from -80°C:
-
Thaw at room temperature (do not heat >37°C).
-
Vortex immediately after thawing.
-
Why? Concentration gradients form during freezing. Using the top layer without mixing will result in under-dosing.
-
-
Inspect for crystals.[4][5][6] If precipitate is visible, sonicate for 10 seconds. If it does not redissolve, discard.
Part 5: Visualization of Workflow
The following diagram illustrates the critical decision points and flow for the preparation of the stock solution, emphasizing the protection against light and moisture.
Figure 1: Step-by-step workflow for the preparation of this compound stock, highlighting the iterative dissolution process to ensure homogeneity.
Part 6: References
-
Madeo, F., et al. (2019). "Flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species."[7] Nature Communications, 10, 651. Link(Note: Cited for context on chalcone handling and autophagy mechanisms; distinct isomer).
-
BenchChem. (2025).[8][9] "Solubility of Dimethoxychalcone Derivatives in DMSO." BenchChem Technical Guides. Link
-
TargetMol. (2024). "3,4-Dimethoxychalcone Product Sheet & Solubility Data." TargetMol Catalog. Link
-
Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. Link(Authoritative source on DMSO hygroscopicity and compound stability).
-
PubChem. (2025).[1] "3,4-Dimethoxychalcone Compound Summary." National Library of Medicine. Link
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- 3. 4,4'-DIMETHOXYCHALCONE | 2373-89-9 [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
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- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3',4'-Dimethoxychalcone dosage and toxicity in murine models
Application Note: 3',4'-Dimethoxychalcone vs. 3,4-Dimethoxychalcone in Murine Models
Executive Summary & Nomenclature Clarification
Critical Note on Isomer Specificity: In the context of drug development and autophagy research, precision regarding the methoxy-substitution pattern is vital.
-
3,4-Dimethoxychalcone (3,4-DC): The B-ring substituted isomer.[1] This is the high-profile Caloric Restriction Mimetic (CRM) identified by Chen et al. (2019) and Cerrato et al. (2023).[1] It is extensively validated for autophagy induction, cardioprotection, and longevity.
-
This compound: The A-ring substituted isomer.[1] While chemically distinct, it is far less prominent in current in vivo therapeutic literature.[1]
Guidance: This Application Note focuses primarily on 3,4-Dimethoxychalcone (3,4-DC) due to its validated therapeutic window and extensive in vivo data. If your specific compound is the A-ring isomer (3',4'), proceed with caution: while chalcones generally share high safety margins, the specific efficacy data below applies to 3,4-DC.
Mechanism of Action: Autophagy Induction[2][3][4][5][6]
3,4-DC functions as a novel Caloric Restriction Mimetic (CRM).[1][2][3] Unlike rapamycin (which inhibits mTOR), 3,4-DC acts through a distinct pathway involving the deacetylation of cytoplasmic proteins, triggering the nuclear translocation of transcription factors TFEB and TFE3 .[2]
Key Pathway Nodes:
-
Cytosolic Deacetylation: 3,4-DC promotes the deacetylation of cellular proteins.[1][4][2]
-
TFEB/TFE3 Activation: Deacetylation facilitates the transport of Transcription Factor EB (TFEB) and TFE3 from the cytosol to the nucleus.[1]
-
Gene Expression: TFEB/TFE3 bind to Coordinated Lysosomal Expression and Regulation (CLEAR) motifs.[1]
-
Autophagy: Upregulation of ATG genes and lysosomal biogenesis.[1]
Caption: Mechanistic pathway of 3,4-DC induced autophagy via TFEB/TFE3 nuclear translocation.[1][2]
Compound Preparation & Handling
3,4-DC is lipophilic and practically insoluble in water.[1] Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity, which causes local toxicity and poor bioavailability.
Recommended Vehicle: Corn Oil
-
Justification: Studies (Chen et al., 2019; Zhang et al., 2023) successfully used corn oil for IP injection. It provides a stable depot for slow release and avoids the acute toxicity associated with high-concentration DMSO or Tween-80.[1]
-
Alternative: 10% DMSO + 40% PEG400 + 50% Saline (Only for acute PK studies; not recommended for chronic dosing due to vehicle toxicity).[1]
Protocol A: Preparation for Injection (20 mg/mL stock)
-
Weighing: Weigh the required amount of 3,4-DC powder (e.g., 200 mg).
-
Solubilization: Add a small volume of 100% DMSO (approx. 5% of final volume) to the powder and vortex until fully dissolved. Note: Pure corn oil solubilization is slow; a DMSO pre-step is often required.
-
Dilution: Slowly add pre-warmed (37°C ) Corn Oil to the DMSO-compound solution while vortexing vigorously.
-
Final Concentration: Adjust to a working concentration of 20 mg/mL .
-
Sterilization: Pass through a 0.22 µm nylon syringe filter (do not use cellulose acetate).[1]
-
Storage: Prepare fresh. If storage is necessary, keep at -20°C shielded from light.[1]
In Vivo Dosage Guidelines (Murine Models)
The following dosages are derived from validated efficacy studies in C57BL/6 mice.
Table 1: Therapeutic Dosage Windows
| Indication | Species/Strain | Dosage | Route | Frequency | Duration | Reference |
| Autophagy Induction | C57BL/6 Mice | 200 - 230 mg/kg | IP | Once Daily | 1-3 Days | Chen et al. (2019) |
| Cardioprotection | C57BL/6 Mice | 200 mg/kg | IP | Once Daily | 7 Days | Cerrato et al. (2023) |
| Spinal Cord Injury | C57BL/6 Mice | 200 mg/kg | IP | Daily | 3 Days (Pre/Post) | Zhang et al. (2023) |
| Atherosclerosis | ApoE-/- Mice | 230 mg/kg | IP | 3x / Week | 8 Weeks | Cerrato et al. (2023) |
Dosage Calculation Example:
Toxicity & Safety Profile
3,4-DC exhibits a favorable safety profile (high Therapeutic Index) compared to other chemotherapeutics, but monitoring is mandatory.
Acute Toxicity:
-
LD50: Estimated > 550 mg/kg (IP) for chalcone scaffolds.[1]
-
Safe Limit: 230 mg/kg is well-tolerated for up to 8 weeks (chronic).[1]
-
Adverse Effects: No significant weight loss, liver enzyme elevation (ALT/AST), or behavioral changes reported at 200 mg/kg.
Protocol B: Toxicity Monitoring Checklist Perform these checks daily during the dosing phase.
-
Body Weight: Loss of >15% baseline weight requires immediate euthanasia.[1]
-
Coat Condition: Look for piloerection (ruffled fur), a sign of distress.[1]
-
Mobility: Assess for lethargy or hunching.[1]
-
Injection Site: Check for oil granulomas or irritation (common with repeated IP oil injections).[1]
Experimental Workflow: Chronic Administration
This workflow describes a standard 7-day cardioprotection/autophagy study.
Caption: Experimental timeline for chronic 3,4-DC administration in murine models.
Step-by-Step Protocol:
-
Acclimation: House mice (n=8/group) in standard conditions for 7 days.
-
Grouping: Randomize into Vehicle (Corn Oil) and Treatment (3,4-DC 200 mg/kg).
-
Administration:
-
Tissue Collection (Day 8):
References
-
Chen, G., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[4][2][6] EMBO Molecular Medicine, 11(11), e10469.[4][2][6]
-
Cerrato, G., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis.[7][8] Cell Death & Disease, 14, 758.[7]
-
Zhang, H., et al. (2023). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury.[3][9] Theranostics, 13(2), 810-832.[3]
-
Cancino, K., et al. (2021). Toxicity assessment of synthetic chalcones with antileishmanial potential in BALB/c mice.[1] Revista Peruana de Medicina Experimental y Salud Pública, 38(3).
Sources
- 1. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury [thno.org]
- 4. 3,4-DIMETHOXYCHALCONE CAS#: 5416-71-7 [m.chemicalbook.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. microbialcell.com [microbialcell.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Metabolic Diseases by Modulating Autophagy: Current Strategies and Future Directions [scirp.org]
Visualizing Autophagy Induction: Immunofluorescence Protocol for 3',4'-Dimethoxychalcone Treated Cells
[1]
Abstract & Introduction
3',4'-Dimethoxychalcone (3,4-DMC) has emerged as a potent Caloric Restriction Mimetic (CRM) capable of inducing autophagy through a distinct mechanism involving the deacetylation of cytoplasmic proteins.[1][2][3] Unlike rapamycin, which inhibits mTORC1, 3,4-DMC acts as an agonist for Transcription Factor EB (TFEB) and TFE3 , master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network.
Upon treatment with 3,4-DMC, TFEB translocates from the cytoplasm to the nucleus, driving the transcription of autophagy-related genes (ATGs) and lysosomal biogenesis.[4] This protocol details the immunofluorescence (IF) workflow to visualize and quantify two critical events:
-
TFEB Nuclear Translocation: The primary pharmacodynamic marker of 3,4-DMC activity.
-
LC3B Puncta Formation: A marker of autophagosome formation and autophagic flux.
Mechanism of Action
Understanding the pathway is crucial for experimental timing. 3,4-DMC requires TFEB/TFE3-dependent transcription to trigger autophagy.[4][1][2] Therefore, nuclear translocation (occurring within 2-6 hours) precedes the massive accumulation of autophagosomes (6-24 hours).
Figure 1: Mechanism of 3,4-DMC induced autophagy.[4][1][2][5][6] The compound triggers deacetylation-dependent activation of TFEB, leading to its nuclear translocation and subsequent upregulation of autophagy genes.[4][1][2][3][5][7]
Experimental Design & Controls
To validate that 3,4-DMC is inducing autophagy rather than blocking degradation, specific controls are mandatory.
Treatment Conditions
-
Cell Lines: HeLa, U2OS, and H4 neuroglioma cells are highly responsive.
-
Concentration: 30 µM is the standard effective dose.
-
Note: 3,4-DMC can precipitate in aqueous media at >100 µM.
-
-
Timepoints:
-
TFEB Translocation: 4 – 8 hours.
-
LC3B Puncta/Flux: 12 – 24 hours.
-
Control Groups (Self-Validating System)
| Group | Treatment | Purpose | Expected Outcome |
| Negative Control | DMSO (0.1%) | Baseline | TFEB Cytosolic; Diffuse LC3B |
| Experimental | 3,4-DMC (30 µM) | Test | TFEB Nuclear ; Increased LC3B Puncta |
| Flux Control | 3,4-DMC + Bafilomycin A1 (10 nM) | Validate Flux | Maximal LC3B Puncta (Higher than DMC alone) |
| Positive Control | Torin 1 (1 µM) or Starvation (EBSS) | System Check | TFEB Nuclear; High LC3B Puncta |
Reagents & Equipment
Critical Reagent Notes:
-
3,4-DMC Stock: Dissolve in 100% DMSO to 20 mM. Store at -20°C. Aliquot to avoid freeze-thaw cycles.
-
Fixative: Use 4% Paraformaldehyde (PFA) . Avoid Methanol for TFEB, as it can disrupt the nuclear/cytosolic integrity required for translocation assays.
| Category | Item | Recommended Source/Type |
| Primary Antibodies | Anti-TFEB | Rabbit polyclonal (e.g., Bethyl A303-673A or Cell Signaling) |
| Anti-LC3B | Mouse monoclonal (specific for LC3B-II) | |
| Secondary Antibodies | Anti-Rabbit IgG | Alexa Fluor 488 (Green) |
| Anti-Mouse IgG | Alexa Fluor 647 (Far Red) | |
| Counterstain | DAPI | Nuclear stain (1 µg/mL) |
| Buffers | Blocking Buffer | 1x PBS + 5% Normal Goat Serum + 0.3% Triton X-100 |
| Wash Buffer | 1x PBS + 0.05% Tween-20 |
Step-by-Step Protocol
Phase 1: Cell Preparation & Treatment
-
Seeding: Seed cells on sterile glass coverslips (12mm) in 24-well plates at 50-60% confluence. Allow 24h attachment.
-
Treatment:
-
Dilute 3,4-DMC stock (20 mM) 1:666 into warm media to achieve 30 µM .
-
Technical Tip: Vortex the media immediately after adding DMSO stock to prevent local precipitation.
-
Incubate for 6 hours (for TFEB) or 18 hours (for LC3B).
-
Phase 2: Fixation & Permeabilization
-
Wash: Aspirate media and gently wash 1x with warm PBS.
-
Fixation: Add 4% PFA (pH 7.4) for 15 minutes at Room Temperature (RT).
-
Caution: Do not over-fix (>20 mins), as this masks nuclear antigens.
-
-
Wash: Wash 3x with PBS (5 min each).
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT.
Phase 3: Staining
-
Blocking: Incubate cells in Blocking Buffer (5% Goat Serum / 0.3% Triton / PBS) for 1 hour at RT.
-
Primary Antibody:
-
Dilute Anti-TFEB (1:200) and Anti-LC3B (1:500) in Blocking Buffer.
-
Incubate Overnight at 4°C in a humidified chamber.
-
-
Wash: Wash 3x with PBS-Tween (0.05%).
-
Secondary Antibody:
-
Dilute fluorophore-conjugated secondaries (1:500) in Blocking Buffer.
-
Incubate 1 hour at RT in the dark.
-
-
Counterstain: Add DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Mount coverslips on slides using anti-fade mounting medium (e.g., ProLong Gold). Cure for 24h before imaging.
Imaging & Data Analysis
Workflow Visualization
Figure 2: Sequential immunofluorescence workflow for 3,4-DMC treated samples.
Quantification Strategy
-
TFEB Translocation:
-
Define the "Nuclear Region" using the DAPI channel.
-
Measure Mean Fluorescence Intensity (MFI) of TFEB in the Nucleus vs. Cytoplasm.
-
Calculation: Nuclear/Cytosolic Ratio. A ratio > 1.5 indicates active translocation.
-
-
LC3B Puncta:
-
Use a "Spot Detection" algorithm (e.g., ImageJ/Fiji "Analyze Particles").
-
Threshold the green channel to isolate bright puncta.
-
Metric: Average number of puncta per cell.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| 3,4-DMC Precipitation | High concentration or cold media | Warm media to 37°C before adding stock. Do not exceed 50 µM. |
| High Background | Inadequate blocking or drying out | Increase blocking time to 2h. Ensure coverslips stay wet. |
| No TFEB Translocation | Inactive compound or wrong timing | Verify 3,4-DMC stock integrity (freshness). Check at 4h and 8h. |
| Cell Detachment | Toxicity of 3,4-DMC | Reduce concentration to 10-20 µM. Ensure DMSO < 0.1%. |
References
-
Chen, Y., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[4][1][2][3][6][7] EMBO Molecular Medicine.
-
Settembre, C., et al. (2011). TFEB links autophagy to lysosomal biogenesis.[4][8] Science.
-
Klionsky, D.J., et al. (2021).[4] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy.[4][3][8][9][10][11]
-
Biosynth. 3,4-Dimethoxychalcone Product Information.
Sources
- 1. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE 3 and TFEB | Publicación [silice.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-DIMETHOXYCHALCONE CAS#: 5416-71-7 [m.chemicalbook.com]
- 8. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 9. 3,4-Dimethoxychalcone | 5416-71-7 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Cytotoxicity and Viability Screening for 3',4'-Dimethoxychalcone (3,4-DMC)
Abstract & Introduction
3',4'-Dimethoxychalcone (3,4-DMC) has emerged as a potent caloric restriction mimetic (CRM) capable of inducing autophagy through a unique mechanism involving the deacetylation of cytoplasmic proteins and the translocation of Transcription Factor EB (TFEB) and TFE3 to the nucleus. Unlike other autophagy inducers (e.g., Rapamycin) that inhibit mTORC1, 3,4-DMC acts directly on the transcriptional machinery of lysosomal biogenesis [1].
However, the physicochemical properties of chalcones—specifically their intrinsic color (yellow/orange absorbance) and chemical reducibility—pose significant challenges for standard colorimetric cytotoxicity assays. Traditional tetrazolium-based assays (MTT/MTS) often yield false negatives (overestimation of viability) due to the direct reduction of tetrazolium salts by the
This Application Note provides a Multi-Parametric Screening Strategy designed to bypass these artifacts. We prioritize luminescent ATP quantification and membrane integrity (LDH) assays to ensure data reliability during drug development and mechanistic studies.[1]
Compound Management & Handling
Physicochemical Profile[1]
-
Compound: this compound
-
Appearance: Yellow crystalline solid.[1]
-
Solubility: Hydrophobic.[1] Soluble in DMSO (Dimethyl sulfoxide).[1][2][3]
-
Storage: Powder at -20°C. Stock solutions in DMSO at -80°C (avoid repeated freeze-thaw).
Preparation of Stock Solutions
Critical Step: 3,4-DMC is lipophilic.[1] Inadequate solubilization leads to micro-precipitation in cell culture media, causing "spikes" in absorbance readings and physical stress to cells.
-
Primary Stock (50 mM): Dissolve powder in sterile, anhydrous DMSO. Vortex vigorously for 1 minute.[1] Inspect visually for clarity.
-
Working Solutions: Dilute the Primary Stock into pre-warmed (37°C) culture media immediately prior to use.
-
Maximum DMSO Tolerance: Ensure final DMSO concentration in the well is
(v/v).[1] -
Precipitation Check: After diluting to the highest test concentration (e.g., 100
M) in media, hold the tube up to a light source. If turbidity is observed, sonicate for 5 minutes or reduce concentration.
-
Strategic Assay Selection
To ensure scientific integrity, we must reject assays susceptible to chalcone interference.[1]
| Assay Type | Method | Suitability for 3,4-DMC | Rationale |
| MTT / MTS | Colorimetric (Absorbance) | LOW | High Interference: Chalcones absorb at 300-450nm and can chemically reduce MTT, creating false viability signals.[1] |
| Resazurin (AlamarBlue) | Fluorescence | MEDIUM | Better than MTT, but chalcones can still exhibit redox activity that interferes with resazurin reduction. |
| ATP Quant (CellTiter-Glo) | Luminescence | HIGH | Recommended: No optical interference (color independent).[1] Direct measure of metabolic health.[1][4] |
| LDH Release | Colorimetric/Fluorescence | HIGH | Measures membrane rupture (necrosis).[1] Essential for distinguishing cytostatic effects from cytotoxicity.[1] |
Experimental Workflow & Mechanism
Mechanistic Pathway (TFEB Activation)
Understanding the target pathway is crucial for interpreting viability data.[1] 3,4-DMC promotes survival via autophagy but induces death at high concentrations via mitochondrial collapse.[1]
Caption: 3,4-DMC mechanism of action. Low-to-moderate doses drive TFEB-mediated autophagy (survival), while high doses trigger mitochondrial toxicity.[1]
Screening Workflow
Caption: Recommended orthogonal screening workflow combining metabolic activity (ATP) and cell death (LDH) markers.[1][5][6]
Detailed Protocols
Protocol A: Cell Seeding and Treatment
Objective: Establish a consistent baseline for cytotoxicity measurement.[1]
-
Cell Density: Seed cells (e.g., HeLa, U2OS, or primary hepatocytes) at 3,000–8,000 cells/well in opaque-walled 96-well plates (white for luminescence, clear for microscopy).
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO
to allow attachment. -
Dosing:
-
Prepare a 2x concentration series of 3,4-DMC in media (e.g., 200, 100, 50, 25, 12.5, 6.25, 0
M). -
Remove half the volume of media from the wells and replace with the 2x compound solution. This minimizes pipetting stress.[1]
-
Controls (Required):
-
Protocol B: ATP Luminescence Assay (Primary Viability)
Method: Promega CellTiter-Glo® or equivalent.[1] Why: Bypasses the "Chalcone Color Interference" issue entirely.
-
Equilibration: Bring the assay reagent and cell plate to room temperature (RT) for 30 minutes. Note: Luciferase reaction is temperature-sensitive.[1]
-
Lysis/Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100
L).[1] -
Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Read: Measure luminescence (integration time: 0.5–1.0 second) using a multi-mode plate reader.
Protocol C: LDH Release Assay (Secondary Toxicity)
Method: Lactate Dehydrogenase release into supernatant.[1] Why: Confirms if low ATP is due to cell death (membrane rupture) or metabolic slowing (cytostasis/autophagy).[1]
-
Harvest: Prior to the ATP assay (Protocol B), transfer 50
L of supernatant from the treated cell plate to a fresh clear-bottom 96-well plate. -
Reagent Addition: Add 50
L of LDH Reaction Mix (Tetrazolium/Diaphorase substrate). -
Incubation: Incubate for 30 minutes at RT in the dark.
-
Stop: Add Stop Solution.
-
Read: Measure Absorbance at 490nm.
-
Correction: If 3,4-DMC concentration is high (>50
M), prepare a cell-free well with media + compound to measure the compound's intrinsic absorbance. Subtract this value from the experimental wells.
-
Data Analysis & Interpretation
Calculating Viability (ATP Assay)
Normalize raw luminescence units (RLU) to the Vehicle Control.
Interpretation Matrix
Combining ATP and LDH data provides a "fingerprint" of the cellular state.[1]
| ATP Signal | LDH Release | Interpretation | Action |
| High | Low | Healthy / Viable | Safe dose range.[1] |
| Low | High | Cytotoxic (Necrosis) | Toxic dose.[1] Cell membrane ruptured.[1] |
| Low | Low | Cytostatic / Autophagic | Cells are intact but metabolically quiescent or undergoing autophagy.[1] This is the desired state for CRM efficacy.[1] |
| High | High | Assay Artifact | Likely interference.[1][4] Repeat with wash steps.[1] |
Troubleshooting "The Chalcone Effect"
Issue: Precipitation at high concentrations.
-
Sign: Spikes in absorbance or high variability between replicates.[1]
-
Fix: Do not exceed 100
M in aqueous media. If higher doses are needed, use a carrier protein (BSA) in the media to stabilize the hydrophobic chalcone.
Issue: Yellow background in LDH assay.
-
Sign: Dose-dependent increase in Absorbance (490nm) even in cell-free wells.[1]
-
Fix: Use the "Cell-Free Compound Control" subtraction method described in Protocol C.
References
-
Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4'-dimethoxychalcone promotes autophagy and longevity across species." Nature Communications, 10(1), 651.
- Note: While the title refers to 4,4'-DMC, this seminal paper characterizes the chalcone class mechanism (TFEB) relevant to 3,4-DMC and establishes the autophagy screening protocols.
-
Chen, Y., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB." Autophagy, 15(11).[2][7][8]
- Definitive source for the specific 3,4-DMC mechanism.
-
Riss, T. L., et al. (2016). "Cell Viability Assays."[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
- Authoritative guide on selecting
Sources
- 1. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-DIMETHOXYCHALCONE | 2373-89-9 [chemicalbook.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE 3 and TFEB | Publicación [silice.csic.es]
Troubleshooting & Optimization
Technical Support Center: Solubilization of 3',4'-Dimethoxychalcone (3,4-DMC)
Status: Operational Operator: Senior Application Scientist Ticket ID: DMC-SOL-001 Subject: Overcoming aqueous insolubility of 3',4'-Dimethoxychalcone for biological assays.[1]
Executive Summary & Compound Dashboard
You are likely encountering precipitation ("crashing out") when diluting this compound (3,4-DMC) from an organic stock solution into aqueous cell culture media (DMEM/RPMI).[1] This is a thermodynamic inevitability due to the compound's high lipophilicity and crystalline lattice energy.
This guide provides three tiered solutions ranging from immediate protocol adjustments to advanced formulation engineering .
Physicochemical Profile
| Parameter | Value | Implications for Delivery |
| Molecular Weight | 268.31 g/mol | Small molecule; suitable for passive diffusion if solubilized.[1] |
| LogP (Computed) | ~3.6 | Highly lipophilic.[1] Partitions strongly into membranes but resists aqueous uptake.[1] |
| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble.[1][2] Requires carrier systems.[1] |
| DMSO Solubility | ~17-18 mM (4.8 mg/mL) | Good stock solvent, but toxic to cells at high concentrations.[1] |
| pKa | ~7.67 (Predicted) | Non-ionizable in physiological pH range (neutral molecule).[1] |
Module 1: Troubleshooting Direct Dilution (The "Crash-Out")
User Issue: "I prepared a 10 mM stock in DMSO. When I add it to the media to reach 10 µM, the solution turns cloudy or crystals form after 1 hour."
Root Cause Analysis
This is the "Solvent Shift" effect . When a hydrophobic solute in a water-miscible solvent (DMSO) is introduced to water, the dielectric constant of the environment rises instantly. The solute molecules aggregate to reduce surface area exposure to water (hydrophobic effect), leading to nucleation and precipitation. This often manifests as Ostwald Ripening , where small invisible aggregates grow into large visible crystals over time.[1]
Protocol A: The "Step-Down" Dilution (Immediate Fix)
Best for: Short-term assays ( < 24h) and low concentrations (< 20 µM).[1]
-
Warm Your Media: Ensure culture media is at 37°C . Cold media accelerates precipitation.[1]
-
Intermediate Dilution: Do not go from 100% DMSO stock directly to the final well.
-
Step 1: Dilute 10 mM DMSO stock 1:10 into sterile PBS (containing 1% BSA if possible). This creates a "metastable" 1 mM intermediate.[1]
-
Step 2: Vortex immediately for 10 seconds.
-
Step 3: Dilute this intermediate into the final media.
-
-
Sonicate: If cloudiness persists, sonicate the final solution for 5 minutes at 37°C.
Critical Warning: Ensure the final DMSO concentration is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent cytotoxicity confounding your biological data.
Module 2: The Gold Standard – Cyclodextrin Complexation
User Issue: "I need higher concentrations (> 50 µM) or long-term stability (> 24h). DMSO is toxic to my sensitive cell line."
The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1] They encapsulate 3,4-DMC, shielding it from water while keeping it in solution.[1] HP-β-CD is preferred over native β-CD due to its higher water solubility and lower nephrotoxicity.[1]
Protocol B: Preparation of 3,4-DMC Inclusion Complex
Best for: High-concentration delivery, animal studies, and sensitive cell lines.
Materials:
Workflow (Co-Evaporation Method):
-
Stoichiometry: Calculate a 1:1 molar ratio .
-
Example: 26.8 mg 3,4-DMC (0.1 mmol) + ~140 mg HP-β-CD (0.1 mmol, MW ~1400).[1]
-
-
Dissolution:
-
Dissolve 3,4-DMC in a minimal volume of Methanol .
-
Dissolve HP-β-CD in Water (or PBS).[1]
-
-
Mixing: Dropwise add the chalcone-methanol solution to the CD-water solution while stirring vigorously at 50°C.
-
Evaporation: Continue stirring in a fume hood (or use a rotary evaporator) until all methanol has evaporated. The solution should remain clear.
-
Filtration: Pass through a 0.22 µm PES filter to remove uncomplexed drug.
-
Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder that can be reconstituted directly in media.[1]
Figure 1: Workflow for generating stable Cyclodextrin inclusion complexes.
Module 3: Advanced Formulations (Micelles & In Vivo)
User Issue: "I am moving to animal models or need extremely high loading."
Protocol C: Polymeric Micelles
Use amphiphilic block copolymers (e.g., mPEG-PLA or Pluronic F127 ) to form micelles.[1] The hydrophobic core solubilizes the chalcone, while the PEG shell ensures stability in serum.
-
Thin Film Hydration:
Protocol D: The "Rescue" Cocktail (In Vivo)
If you cannot make micelles, use this cosolvent system validated for chalcone delivery in rodents.
-
10% DMSO (Solubilizer)[3]
-
40% PEG 300 (Cosolvent/Viscosity enhancer)
-
5% Tween 80 (Surfactant)
-
45% Saline (Diluent)
Order of Addition: Dissolve drug in DMSO first.[1] Add PEG 300.[1][3] Add Tween 80.[1][3] Finally, add Saline warm.
Decision Logic: Which Method Should I Use?
Use this logic gate to determine the appropriate protocol for your specific experimental constraints.
Figure 2: Decision matrix for selecting the optimal solubilization strategy.
References
-
Benchchem. (2025).[1][4] 3,4-Dimethoxychalcone - Storage & Solubility Information. Retrieved from [4]
-
TargetMol. (n.d.). 3,4-Dimethoxychalcone Solubility & In Vivo Formulation. Retrieved from
-
PubChem. (2025).[1][4] 3,4-Dimethoxychalcone Compound Summary (CID 5354494).[1] National Library of Medicine.[1] Retrieved from
-
Sambasevam, K. P., et al. (2013).[1] Synthesis and Study of Inclusion Complexes of Chalcone with β-Cyclodextrin. Journal of Physical Chemistry B. (Validated method for chalcone-CD complexation).
-
Kim, S., et al. (2015).[1] Anticancer Activity of a New Chalcone Derivative-Loaded Polymeric Micelle. International Journal of Nanomedicine. (Protocol for mPEG-PLA micelle formation).
Sources
- 1. 3,4-Dimethoxychalcone | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]
- 4. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
Preventing precipitation of 3',4'-Dimethoxychalcone in cell culture media
Welcome to the technical support guide for 3',4'-Dimethoxychalcone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture applications. Our goal is to equip you with the scientific rationale and proven methodologies to prevent precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I added my this compound DMSO stock to my cell culture media, and it immediately turned cloudy. What happened?
This phenomenon is likely "solvent shock," a common issue when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (your media). The chalcone is highly soluble in DMSO but poorly soluble in water. The abrupt change in solvent environment causes the compound to crash out of solution, forming a fine precipitate.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[1] However, primary cells and more sensitive cell lines may show stress at concentrations below 0.1%.[1] It is always best practice to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration.[1] As a rule of thumb, keeping the final DMSO concentration at or below 0.1% is considered safe for most applications.[1]
Q3: Can I just filter the media after the precipitate forms?
Filtering the media will remove the precipitated compound, effectively lowering the final concentration of your chalcone to an unknown and unquantifiable level. This will compromise the accuracy and reproducibility of your experiment. The goal is to prevent precipitation from occurring in the first place.
Q4: Does the serum in my media help with solubility?
Yes, serum components, particularly albumin, can significantly aid in solubilizing hydrophobic compounds.[2][3] Albumin acts as a carrier protein, binding to molecules like this compound and keeping them dispersed in the aqueous media.[2][3][4] If you are working in serum-free conditions, you may face greater solubility challenges.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound belongs to the chalcone family, a class of compounds known for their planar, rigid structures and hydrophobic nature, which inherently limits their aqueous solubility.[5][6] Its solubility is highly dependent on the solvent used.
| Solvent | Reported Solubility | Molar Concentration (mM) | Reference |
| DMSO | 4.8 mg/mL | 17.89 mM | [7] |
| Water | Insoluble (Predicted) | - | [8] |
| Ethanol | 2 mg/mL (for 4'-Methoxychalcone) | 8.39 mM (for 4'-Methoxychalcone) | [8] |
Note: Data for ethanol is for a structurally similar chalcone and is provided for context.
The key takeaway is the stark contrast between its high solubility in DMSO and its poor solubility in aqueous systems. This disparity is the primary driver of precipitation issues in cell culture.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving precipitation issues.
Visualizing the Problem: A Troubleshooting Flowchart
Caption: A step-by-step flowchart to diagnose common causes of precipitation.
Core Protocol: The Validated Two-Step Dilution Method
This protocol is designed to minimize solvent shock and is the first line of defense against precipitation.
Step 1: Preparation of a High-Concentration Primary Stock Solution
The goal here is to create a concentrated, stable stock in 100% DMSO that can be stored for long periods.
-
Weighing: Accurately weigh out your this compound powder (MW: 268.31 g/mol ).
-
Solvent Addition: Add cell culture-grade, anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). A 10 mM stock is 2.68 mg/mL.
-
Dissolution: Ensure complete dissolution. Sonication is recommended to aid this process.[7]
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Storage: Aliquot into small, single-use volumes and store at -80°C to prevent freeze-thaw cycles, which can introduce moisture and degrade the compound.[7][9]
Step 2: Preparation of the Final Working Solution (Two-Step Dilution)
This is the critical step. Instead of diluting the high-concentration stock directly into your full volume of media, you will perform an intermediate dilution.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath.[10]
-
Intermediate Dilution:
-
In a sterile microcentrifuge tube, add a small volume of the pre-warmed media (e.g., 500 µL).
-
Calculate the volume of your Primary Stock needed to make an intermediate concentration (e.g., 10-20x your final desired concentration).
-
While vortexing the media in the tube at a medium speed, add the DMSO stock dropwise to the side of the tube. This rapid, turbulent mixing is crucial.
-
-
Final Dilution:
-
Immediately take this intermediate dilution and add it to the main volume of your pre-warmed cell culture media.
-
Gently swirl the flask or plate to ensure even distribution.
-
-
Final Inspection: Visually confirm that the final working solution is clear before adding it to your cells.
Advanced Solubilization Strategies
If precipitation persists even with the optimized two-step dilution method, consider these advanced strategies.
Strategy 1: Utilizing Serum Albumin
For experiments in low-serum or serum-free media, the lack of carrier proteins is a major hurdle.
-
Mechanism: Albumin, the most abundant protein in serum, has hydrophobic pockets that bind to and sequester non-polar molecules, effectively acting as a natural solubilizing agent.[2][4]
-
Protocol: Consider supplementing your serum-free medium with purified, sterile Bovine Serum Albumin (BSA) or recombinant Human Serum Albumin (HSA). A typical starting concentration is 1 mg/mL. Pre-mix the albumin in the media before adding the chalcone stock solution.
Strategy 2: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming an "inclusion complex."[11]
-
Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the internal cavity is hydrophobic. This compound can partition into this cavity, creating a water-soluble complex that can be safely delivered to cells.[11][12]
-
Protocol:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell culture.[12]
-
Prepare a stock solution of HP-β-CD in your base media.
-
In a separate tube, mix your this compound DMSO stock with the HP-β-CD solution and allow it to incubate (e.g., 1 hour at 37°C with shaking) to facilitate complex formation.
-
Add this pre-formed complex to your final volume of cell culture media.
-
Visualizing the Solution: Mechanisms of Solubilization
Caption: How carrier molecules like Albumin and Cyclodextrin prevent precipitation.
By understanding the chemical nature of this compound and employing these systematic, validated protocols, you can overcome solubility challenges and achieve reliable, reproducible results in your cell-based assays.
References
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate.[Link]
-
DMSO usage in cell culture. LifeTein.[Link]
-
Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online.[Link]
-
(PDF) 3,4-Dimethoxychalcone. ResearchGate.[Link]
-
EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences.[Link]
-
Albumin and mammalian cell culture: implications for biotechnology applications. PMC.[Link]
-
An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. MDPI.[Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC.[Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]
-
Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. MDPI.[Link]
-
Cyclodextrins in drug delivery: applications in gene and combination therapy. MITCHELL LAB.[Link]
-
Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC - NIH.[Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.[Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]
-
Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. MDPI.[Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation.[Link]
-
Albumin in Cell Culture Media – An examination of quality and function. InVitria.[Link]
-
Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.[Link]
-
Providing Stability In Vivo, In Vitro, and In Culture. The Scientist.[Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-scientist.com [the-scientist.com]
- 4. mdpi.com [mdpi.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. 3,4-Dimethoxychalcone | TargetMol [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing fluorescence interference of chalcones in microscopy assays
Minimizing Small Molecule Interference in Fluorescence Microscopy
Status: Operational Ticket ID: CHAL-FL-001 Assigned Specialist: Senior Application Scientist, Bio-Imaging Division
Executive Summary: The "Hidden Fluorophore" Problem
Chalcones (
Due to their conjugated
The Consequence: In standard microscopy, chalcone accumulation in lipid bilayers or cytoplasm creates high background noise that mimics DAPI, GFP, or FITC signals, leading to false positives.
This guide provides a tiered troubleshooting workflow to isolate, characterize, and eliminate this interference.
Diagnostic Workflow: The Triage Protocol
Before altering your experiment, you must characterize the spectral signature of your specific chalcone derivative.
Experiment A: Spectral Fingerprinting
Objective: Determine the exact Excitation (
-
Solvent Control: Dissolve chalcone (10 µM) in DMSO (stock) and then dilute into PBS (aqueous) and Octanol (lipid mimic).
-
Why: Chalcones exhibit solvatochromism . They may be non-fluorescent in water (quenched) but highly fluorescent in lipophilic environments (cell membranes/proteins) [1].
-
-
Cellular Control: Treat unlabeled cells with the chalcone at your assay concentration (e.g., 10 µM) for the standard incubation time.
-
Lambda Scan: If using a confocal microscope (e.g., Leica SP8/Zeiss LSM 880), perform a
-scan (spectral scan) from 400 nm to 700 nm using 405 nm and 488 nm excitation.
Data Output: If you see a broad emission peak between 480–550 nm , your drug is interfering with the GFP/FITC channel.
Visualization: Troubleshooting Decision Tree
Figure 1: Decision matrix for selecting the appropriate mitigation strategy based on experimental constraints.
Module 1: Optical Solutions (The "Red Shift")
The most effective way to eliminate chalcone interference is to move your detection window away from the chalcone's emission spectrum.
Protocol: Channel Re-Assignment
Chalcones rarely emit significantly in the Far-Red or Near-Infrared (NIR) regions (>650 nm) [2].
| Standard Fluorophore (AVOID) | Interference Risk | Recommended Alternative | Excitation/Emission |
| DAPI / Hoechst | Medium | DRAQ5 or RedDot™1 | Ex 647 / Em 681 |
| GFP / FITC / Alexa 488 | High | Alexa Fluor 594 or 647 | Ex 590/650 / Em 617/665 |
| Rhodamine / TRITC | Low/Medium | Alexa Fluor 700 / Cy5.5 | Ex 690 / Em 720 |
Implementation:
-
Replace DAPI nuclear stain with DRAQ5 (Far-Red).
-
Replace FITC-conjugated secondary antibodies with Alexa Fluor 647 or Cy5 conjugates.
-
Result: The chalcone will fluoresce in the empty Blue/Green channels, while your specific signal appears cleanly in the Red/Far-Red channels.
Module 2: Chemical Mitigation (Sample Preparation)
If you must use GFP (e.g., genetically encoded lines) or cannot change fluorophores, you must reduce the physical presence of non-specifically bound chalcone.
The "BSA Sink" Wash Protocol
Chalcones are typically lipophilic. They "stick" to cell membranes and plastics, creating background haze. Standard PBS washes are insufficient because the drug prefers the lipid membrane over the aqueous buffer.
The Fix: Use Bovine Serum Albumin (BSA) in your wash buffer. Albumin binds lipophilic small molecules with high affinity, acting as a "sink" to pull the drug off non-specific sites [3].
Step-by-Step Protocol:
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) as standard. Avoid Glutaraldehyde as it induces its own autofluorescence.
-
Wash 1 (Removal): Wash 3x 5 minutes with PBS + 1% BSA .
-
Mechanism:[1] The BSA competes with cellular lipids for the chalcone, extracting loosely bound drug molecules.
-
-
Permeabilization: Triton X-100 (0.1%) in PBS.
-
Staining: Perform antibody staining in buffer containing 1-3% BSA.
-
Final Wash: Wash 3x 10 minutes with PBS + 0.05% Tween-20 .
Note: If the chalcone is the target (e.g., you are tracking its uptake), do not use this aggressive washing.
Module 3: Computational Clearing (Spectral Unmixing)
When physical separation is impossible (e.g., multi-color panel + chalcone), use Linear Spectral Unmixing. This requires a confocal microscope equipped with spectral detectors (e.g., Zeiss Quasar, Leica SP-Detector, Nikon Spectral).
Protocol: Linear Unmixing
-
Reference Sample 1 (Background): Unstained cells (captures cellular autofluorescence).
-
Reference Sample 2 (Drug Only): Cells treated with Chalcone, no antibodies.
-
Reference Sample 3 (Fluorophore Only): Cells stained with GFP, no drug.
-
Acquisition:
-
Excitation: 488 nm.
-
Detection: Collect emission in 10 nm bins (lambda stack) from 500 nm to 700 nm.
-
-
Unmixing: Use the microscope software (e.g., ZEN, LAS X) to define the "Chalcone Spectrum" as a separate channel.
-
Subtraction: The software will mathematically separate the "Chalcone Channel" from the "GFP Channel" based on their spectral fingerprints [4].
Frequently Asked Questions (FAQ)
Q: Can I use Trypan Blue to quench chalcone fluorescence? A: Trypan Blue (TB) is a resonance energy transfer (RET) quencher. It is effective for quenching extracellular fluorescence or surface-bound molecules [5]. However, because chalcones penetrate cells, TB may not reach intracellular pools effectively without permeabilization, which might disrupt your assay. The "Red Shift" (Module 1) is more reliable.
Q: My chalcone fluoresces Red. What now? A: While rare, some amino-chalcones with extended conjugation ("push-pull" systems) can emit in the red/orange spectrum [6]. In this case, you must utilize the Blue channel (DAPI) or Far-Red (750 nm+) for your markers.
Q: Does photobleaching the drug work?
A: Not recommended. High-intensity bleaching can cause chalcones to undergo photo-isomerization (trans
Visualization: Mechanism of BSA "Sink" Washing
Figure 2: Kinetic mechanism of BSA washing. Albumin acts as a high-affinity carrier protein to extract lipophilic chalcones from cell membranes.
References
-
Solvatochromism of Chalcones
- Title: Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones.
- Source: NIH / ChemMedChem.
-
URL:[Link]
-
Spectral Properties
-
BSA/Lipid Interaction
-
Title: General Lipid/BSA Solubilization Protocol For Cell Delivery.[4]
- Source: Sigma-Aldrich Technical Guides.
-
-
Spectral Unmixing
-
Quenching Autofluorescence
-
Red-Edge Excitation
-
Photostability
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 9. oraclebio.com [oraclebio.com]
- 10. Red edge effect of chalcone derivatives and their application in Bio-sensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Addressing batch-to-batch variability in 3',4'-Dimethoxychalcone bioactivity
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Batch-to-Batch Variability in Autophagy Induction
Introduction
Welcome to the technical support center for 3',4'-Dimethoxychalcone (3,4-DMC) .
While 3,4-DMC is a potent caloric restriction mimetic (CRM) capable of inducing autophagy via the TFEB/TFE3 pathway [1], it is chemically distinct from polyamines like Spermidine. Users frequently report "inactive batches" that are actually the result of photoisomerization or micro-precipitation in aqueous media.
This guide moves beyond basic datasheets to address the causal factors of variability. It is structured into three critical control modules: Input (Chemical Integrity) , Process (Solubilization) , and Output (Biological Validation) .
Module 1: Chemical Integrity & QC
The Problem: "My IC50 shifted 10-fold between Batch A and Batch B."
Root Cause Analysis:
Chalcones possess an
Protocol 1.1: Isomer Purity Validation (HPLC)
Do not rely solely on the Certificate of Analysis (CoA) if the bottle has been opened or stored in clear glass.
Methodology:
-
Sample Prep: Dissolve 1 mg of 3,4-DMC in 1 mL HPLC-grade Acetonitrile (ACN). Keep the vial wrapped in aluminum foil.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with ACN:Water (60:40 v/v) + 0.1% Formic Acid.
-
Detection: UV Absorbance at 340 nm (Peak absorption for the trans-chalcone backbone).
-
Acceptance Criteria:
-
Trans-isomer retention time (approx. 8-12 min depending on flow).
-
Cis-isomer (impurity) will elute earlier due to higher polarity.
-
Threshold: >98% trans-isomer required for consistent bioactivity.
-
Visualization: QC Decision Tree
Figure 1: Quality Control workflow to detect photoisomerization before experimental use.
Module 2: Solubilization & Delivery
The Problem: "I see crystals in my cell culture media," or "The compound is cytotoxic at high doses."
Root Cause Analysis: 3,4-DMC is lipophilic.[1] While soluble in DMSO (~30 mg/mL), it suffers from "crash-out" precipitation when rapidly diluted into aqueous media, especially at concentrations >50 µM. This creates local hotspots of toxicity (crystals settling on cells) and lowers the effective soluble concentration, mimicking a "failed" batch [3].
Protocol 2.1: The "Step-Down" Dilution Method
Never add 100% DMSO stock directly to the cell culture dish.
-
Prepare Master Stock: 50 mM in anhydrous DMSO. Store at -80°C in amber aliquots.
-
Create Intermediate Working Solution (10x):
-
Dilute the Master Stock 1:10 into warm (37°C) serum-free media or PBS.
-
Critical: Vortex immediately. This creates a 5 mM solution with 10% DMSO.
-
Check for turbidity. If cloudy, sonicate for 10 seconds.
-
-
Final Dosing:
-
Add the Intermediate Solution to your cell culture well (1:10 dilution) to achieve final concentration (e.g., 500 µM would require further dilution, but for typical 10-50 µM assays, adjust the intermediate step accordingly).
-
Target Final DMSO: < 0.5% (v/v) to avoid vehicle toxicity.
-
Troubleshooting Matrix: Solubility Limits
| Solvent System | Max Solubility | Stability | Recommendation |
| 100% DMSO | ~30 mg/mL | High (Months at -20°C) | Primary Stock. Protect from light. |
| 100% Ethanol | ~10 mg/mL | Moderate | Avoid (Evaporation alters concentration). |
| Cell Media (10% FBS) | ~50-80 µM | Low (<24 Hours) | Serum proteins bind 3,4-DMC, reducing free drug. |
| PBS / Serum-Free | ~20-40 µM | Very Low (Hours) | Use immediately. Risk of precipitation.[1][2][3][4] |
Module 3: Biological Validation
The Problem: "My Western Blot for LC3-II is inconclusive."
Root Cause Analysis: LC3-II accumulation can indicate either autophagy induction or lysosomal blockage. 3,4-DMC specifically acts by inducing the deacetylation of cytoplasmic proteins and promoting the translocation of transcription factors TFEB and TFE3 to the nucleus [1]. Measuring TFEB translocation is a more specific and robust marker for 3,4-DMC activity than LC3 turnover alone.
Protocol 3.1: TFEB Nuclear Translocation Assay
This is the "Gold Standard" for validating 3,4-DMC bioactivity.
Materials:
-
HeLa or U2OS cells (stably expressing GFP-TFEB is preferred; otherwise use anti-TFEB antibody).
-
Positive Control: Torin 1 (250 nM) or Starvation (EBSS).
-
Negative Control: DMSO vehicle.
Steps:
-
Seeding: Plate cells on glass coverslips (50% confluence).
-
Treatment: Treat with 3,4-DMC (tested range: 10 µM – 50 µM) for 4 to 6 hours .
-
Note: 3,4-DMC kinetics are slower than Torin; 1 hour is insufficient.
-
-
Fixation: 4% Paraformaldehyde (15 min).
-
Imaging: Confocal microscopy.
-
Quantification: Calculate the ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.
-
Pass Criteria: 3,4-DMC treatment must increase Nuclear/Cytosolic ratio by >1.5-fold vs. DMSO control.
-
Visualization: Mechanism of Action
Figure 2: 3,4-DMC induces autophagy via the deacetylation-dependent translocation of TFEB/TFE3 [1].[5]
Frequently Asked Questions (FAQs)
Q: Can I use Spermidine as a positive control for 3,4-DMC experiments? A: Yes, but be aware of the mechanistic differences. Spermidine also induces autophagy via protein deacetylation, but 3,4-DMC has been shown to be more potent in certain contexts (e.g., reducing necrotic cell death) [1]. Using both provides a robust comparison of CRM (Caloric Restriction Mimetic) efficiency.
Q: Why is my 3,4-DMC yellow? A: The yellow color is characteristic of the chalcone structure (two aromatic rings linked by an unsaturated ketone). If the powder turns white or dark brown, it indicates degradation or hydration issues.
Q: Can I store 3,4-DMC in aqueous media? A: No. The chalcone bond is susceptible to hydrolysis and Michael addition reactions over time in water. Always prepare fresh from DMSO stocks.
Q: Does serum (FBS) affect 3,4-DMC activity? A: Yes. Polyphenols and chalcones bind non-specifically to serum albumin. If you observe low activity, try reducing FBS from 10% to 1-2% during the treatment window (4-6 hours), provided your cells can tolerate it.
References
-
Madeo, F., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[5][6] EMBO Molecular Medicine.
-
BenchChem Technical Guides. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers.
-
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.
Sources
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Non-Specific Binding of 3',4'-Dimethoxychalcone
Executive Summary
3',4'-Dimethoxychalcone (3,4-DMC) is a flavonoid and caloric restriction mimetic known for inducing autophagy via the TFEB/TFE3 pathway [1]. However, its chemical structure presents two distinct challenges in protein assays:
-
Lipophilicity (LogP ~3.6): Leads to colloidal aggregation and adsorption to plasticware.[1]
-
Electrophilicity (Michael Acceptor): The
-unsaturated ketone moiety can covalently react with nucleophilic residues (cysteines) on non-target proteins.[1][2]
This guide provides mechanistic troubleshooting to distinguish between true target engagement and non-specific binding (NSB) artifacts.
Module 1: The "Disappearing Compound" Phenomenon (Surface Adsorption)
User Question: "I prepared a 10 µM solution of 3,4-DMC, but after 30 minutes in the assay plate, the effective concentration dropped to <2 µM. Where did it go?"
The Mechanism
3,4-DMC is highly hydrophobic.[1] In aqueous buffers, it rapidly partitions onto the hydrophobic surfaces of standard polystyrene (PS) microplates and pipette tips. This is not "binding" in a biological sense but physical adsorption.[1]
Troubleshooting Protocol
Step 1: Material Selection Switch from standard polystyrene to Low-Binding Polypropylene (PP) or treated Polystyrene (e.g., NBS™ surface) plates. PP has a lower affinity for hydrophobic small molecules.[1]
Step 2: The "Pre-Soak" Technique If you must use specific plates for optical reasons (e.g., clear bottom for imaging), saturate the binding sites on the plastic before adding the protein.
-
Block: Incubate wells with assay buffer containing 0.01% Triton X-100 or 0.1% BSA for 30 minutes.
-
Wash: Rinse once with assay buffer.[1]
-
Load: Add your 3,4-DMC experimental samples.
Step 3: Acoustic Dispensing Avoid intermediate dilutions in plastic tubes.[1] Use acoustic liquid handling (e.g., Echo®) to dispense 3,4-DMC directly from the high-concentration DMSO source plate into the assay well. This minimizes surface area contact.[1]
Module 2: False Positives via Colloidal Aggregation
User Question: "3,4-DMC shows inhibition in my enzymatic assay, but the IC50 curve is extremely steep (Hill slope > 2). Is this real?"
The Mechanism
At micromolar concentrations in aqueous buffer, lipophilic planar molecules like chalcones spontaneously sequester into colloidal aggregates (100–1000 nm particles). These colloids adsorb enzymes non-specifically, causing false inhibition [2].[3] This is the most common artifact in chalcone screening.[1]
Diagnostic Experiment: The Detergent Sensitivity Test
True ligand-protein binding is generally unaffected by low concentrations of non-ionic detergent.[1] Colloidal aggregates, however, are disrupted by detergents.
Protocol:
-
Control Arm: Run the assay with standard buffer.
-
Test Arm: Run the assay with buffer supplemented with 0.01% (v/v) Triton X-100 or 0.005% Tween-20 .
| Observation | Interpretation | Action |
| Activity Lost with Detergent | The inhibition was likely due to aggregation (False Positive).[1][3] | Optimize Detergent: Use 0.01% Triton X-100 in all future assays. |
| Activity Retained with Detergent | The binding is specific (True Positive).[1] | Proceed with current conditions. |
Critical Note: Do not exceed the Critical Micelle Concentration (CMC) of the detergent significantly, as this may denature your target protein. For Triton X-100, 0.01% is usually safe (CMC is ~0.015%).
Module 3: Covalent Interference (The Michael Acceptor)
User Question: "My binding signal increases over time and cannot be washed off. Is 3,4-DMC alkylating my protein?"
The Mechanism
The central enone linker of 3,4-DMC is an electrophile. It can undergo a Michael addition reaction with free thiols (cysteine residues) on proteins [3].[1][2] If your assay buffer contains high concentrations of nucleophiles (like DTT or BME) or if the protein has surface-exposed cysteines unrelated to the binding site, you may see artifacts.
Buffer Optimization Guide
1. Managing Reducing Agents:
-
Problem: DTT can react with 3,4-DMC, consuming the drug before it reaches the target.
-
Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is less nucleophilic towards Michael acceptors than DTT or BME at physiological pH.[1]
-
Limit: If DTT is mandatory, keep it < 1 mM and add 3,4-DMC last to the reaction mixture.
2. Scavenger Proteins:
-
Problem: High concentrations of BSA (Bovine Serum Albumin) contain free thiols (Cys-34) and hydrophobic patches that sponge up 3,4-DMC.[1]
-
Solution: Use Prion-Free Ovalbumin or reduced concentrations of BSA (0.05% instead of 1%) if a carrier protein is needed.[1]
Summary: Optimized Assay Buffer Formulation
For a standard enzymatic or binding assay involving 3,4-DMC, start with this "Gold Standard" formulation to minimize NSB:
| Component | Concentration | Purpose |
| HEPES or Tris | 20–50 mM (pH 7.[1]4) | Stable buffering capacity.[1] |
| NaCl | 150 mM | Physiological ionic strength.[1] |
| Triton X-100 | 0.01% (v/v) | CRITICAL: Prevents colloidal aggregation and reduces plastic adsorption.[1] |
| TCEP | 0.5 mM | Maintains protein stability without reacting with the chalcone.[1] |
| DMSO | < 1% (Final) | Ensures solubility of the stock compound.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates the decision matrix for diagnosing NSB issues with 3,4-DMC.
Caption: Decision tree for isolating the source of non-specific binding or assay artifacts when using this compound.
References
-
Madeo, F., et al. (2019).[4] 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. EMBO Molecular Medicine, 11(11), e10469.[5] [Link]
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false hope: aggregation-based inhibitors. Nature Reviews Drug Discovery, 5, 477–486. [Link]
-
Amslinger, S. (2010).[1][6][7] The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their use as fluorescent probes for biological thiols. ChemMedChem, 5(3), 351–356. [Link]
-
Coussens, N. P., et al. (2017).[8] Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]
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- 6. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 3',4'-Dimethoxychalcone vs. Resveratrol for Caloric Restriction Mimicry
Executive Summary
For decades, Resveratrol has served as the benchmark for Caloric Restriction Mimetics (CRMs)—compounds that induce the health benefits of fasting without dietary reduction. However, its translational potential has been severely hampered by poor bioavailability and promiscuous off-target effects.
This guide analyzes 3',4'-Dimethoxychalcone (3,4-DMC) , a chalcone identified in Angelica keiskei, which represents a "Second Generation" CRM. Unlike Resveratrol, which relies on the SIRT1-AMPK axis, 3,4-DMC operates through a distinct, mTOR-independent mechanism involving the translocation of TFEB/TFE3 transcription factors. This guide provides a head-to-head technical comparison, focusing on mechanistic divergence, bioavailability, and experimental validation.
Part 1: Mechanistic Divergence[1][2]
To develop effective therapeutics, we must distinguish between the "Acetyl-Proteome" approach of Resveratrol and the "Transcriptional" approach of 3,4-DMC.
Resveratrol: The Deacetylation Route
Resveratrol primarily targets SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. By deacetylating cytoplasmic proteins, it triggers a cascade that activates AMPK (AMP-activated protein kinase). AMPK subsequently inhibits mTORC1 , releasing the brake on autophagy.
-
Limitation: This pathway is highly dependent on cellular NAD+ levels and is often confounded by Resveratrol’s indirect antioxidant effects.
3,4-DMC: The TFEB/GATA Route
3,4-DMC bypasses the metabolic sensors (AMPK/mTOR) entirely. Instead, it induces the nuclear translocation of TFEB (Transcription Factor EB) and TFE3 .[1] These transcription factors bind to CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the DNA, directly upregulating the expression of autophagy-related (ATG) genes and lysosomal biogenesis.
-
Advantage: Because it operates independently of mTOR inhibition, 3,4-DMC can induce autophagy even in nutrient-rich conditions where mTOR is active, offering a more robust induction profile.
Pathway Visualization
The following diagram illustrates the distinct signaling entry points for both compounds.
Figure 1: Mechanistic comparison showing Resveratrol's dependence on the AMPK/mTOR axis versus 3,4-DMC's direct transcriptional activation of autophagy via TFEB.
Part 2: Comparative Performance Data
The following table synthesizes data from key studies, specifically contrasting the EMBO Molecular Medicine findings for 3,4-DMC against established Resveratrol literature.
| Feature | Resveratrol | This compound (3,4-DMC) |
| Primary Target | SIRT1 / AMPK | TFEB / TFE3 (GATA factors) |
| mTOR Dependence | High (Requires mTOR inhibition) | None (mTOR independent) |
| Autophagy Flux | Moderate (Cell-type dependent) | High (Broad spectrum) |
| Bioavailability | Poor (Rapid Glucuronidation) | High (Stable in plasma) |
| Toxicity | Low, but high doses show cytotoxicity | No overt toxicity observed at effective doses |
| Cardioprotection | Variable (Reperfusion injury models) | Confirmed (Autophagy-dependent protection) |
| Source | Vitis vinifera (Grapes) | Angelica keiskei (Ashitaba) |
Key Insight: In comparative screens of polyphenols, 3,4-DMC demonstrated a capacity to induce LC3-II accumulation (a marker of autophagosomes) in cells where Resveratrol showed negligible activity, suggesting 3,4-DMC overcomes cellular resistance mechanisms that limit Resveratrol.
Part 3: The Bioavailability Bottleneck
For drug development professionals, bioavailability is the deciding factor.
Resveratrol's Failure Mode: Upon oral ingestion, Resveratrol undergoes rapid Phase II metabolism in the liver and intestine, primarily glucuronidation and sulfation. Consequently, plasma concentrations of free Resveratrol rarely reach the micromolar levels required to activate SIRT1 in vivo, leading to the "Resveratrol Paradox" (in vitro efficacy vs. in vivo failure).
3,4-DMC's Advantage: Experimental data from murine models indicates that 3,4-DMC maintains structural integrity in plasma. Its methoxy groups (at positions 3 and 4) likely provide steric hindrance against metabolic enzymes that typically attack hydroxyl groups, allowing it to reach peripheral tissues (heart, liver) at therapeutic concentrations.
Part 4: Validated Experimental Protocol
To verify these claims in your own facility, you must use a Self-Validating Autophagy Flux Assay . Simply measuring LC3 levels is insufficient; you must prove flux (turnover) by blocking the lysosome.
Protocol: LC3-II Turnover Assay (Western Blot)
Objective: Quantify autophagy induction by 3,4-DMC vs. Resveratrol.
Reagents:
-
Cell Line: HeLa or U2OS (Human Osteosarcoma).
-
Treatments: 3,4-DMC (20-40 µM), Resveratrol (20-50 µM).
-
Clamp: Bafilomycin A1 (BafA1) - 100 nM (Lysosomal V-ATPase inhibitor).
Workflow:
-
Seeding: Seed cells to reach 70% confluency.
-
Treatment Groups (4 arms):
-
Control (DMSO)
-
Control + BafA1 (2 hours pre-lysis)
-
Compound (DMC or Resv) - 6 to 16 hours
-
Compound + BafA1 (2 hours pre-lysis)
-
-
Lysis: Lyse in RIPA buffer with protease inhibitors.
-
Western Blot: Probe for LC3B .
-
Validation Logic:
-
LC3-II (Lipidated form, lower band) correlates with autophagosome number.
-
If Compound + BafA1 > Compound alone -> True Flux Induction .
-
If Compound + BafA1 = Compound alone -> Lysosomal Blockage (Toxicity) .
-
Workflow Diagram
Figure 2: The "Gold Standard" Flux Assay workflow. Bafilomycin A1 is critical to distinguish between autophagy induction and lysosomal failure.
Part 5: References
-
Carmona-Gutierrez, D., et al. (2019). "The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species."[2] Nature Communications, 10(1), 651.[2][3] [Link]
-
Chen, G., et al. (2019). "3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB."[1][4] EMBO Molecular Medicine, 11(11), e10469.[1] [Link]
-
Morselli, E., et al. (2011). "Caloric restriction and resveratrol promote longevity through the Sirtuin-1-dependent induction of autophagy." Cell Death & Disease, 1, e10. [Link]
-
Walle, T. (2011). "Bioavailability of resveratrol." Annals of the New York Academy of Sciences, 1215, 9–15. [Link]
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- 4. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB | EMBO Molecular Medicine | Springer Nature Link [link.springer.com]
A Comparative Guide to the Anti-inflammatory Efficacy of 3',4'-Dimethoxychalcone
This guide provides a comprehensive validation of the anti-inflammatory properties of 3',4'-Dimethoxychalcone, presenting a direct comparison against established anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its action, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated.[1][2] Standard-of-care treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, are widely used but are often associated with significant side effects, particularly with long-term use.[2] This has spurred the search for novel therapeutic leads, with natural products emerging as a promising reservoir of chemical diversity.[3][4]
Chalcones, a class of aromatic ketones abundant in edible plants, have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5][6] this compound (3,4-DC), a specific derivative, has shown notable potential. This guide aims to objectively evaluate its anti-inflammatory effects by comparing its performance against well-characterized controls: Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a potent glucocorticoid).
Mechanistic Insights: How this compound Quells Inflammation
The anti-inflammatory activity of this compound and its analogs stems from their ability to modulate key signaling pathways and mediators integral to the inflammatory response. Experimental evidence points to a multi-pronged mechanism of action.
A primary mode of action for many chalcones is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB orchestrates the transcription of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[9][10] this compound and related compounds have been shown to inhibit this cascade by preventing IκBα degradation, thereby blocking NF-κB nuclear translocation.[6][7]
Furthermore, chalcones can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases like ERK and p38.[7] These pathways are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators.[7][10] By inhibiting the phosphorylation of these kinases, this compound can further dampen the inflammatory response.[7]
A more unique aspect of this compound's action is its role as a caloric restriction mimetic that induces autophagy.[11][12] Autophagy is a cellular recycling process that has been shown to have potent anti-inflammatory effects, suggesting another layer to its mechanism of action.[11]
Caption: this compound inhibits key inflammatory signaling pathways.
Benchmarking Against Standard Controls
To rigorously assess the efficacy of this compound, its performance must be compared against established anti-inflammatory drugs with distinct mechanisms of action.
-
Indomethacin: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[13][14][15] Its action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[16]
-
Celecoxib: A selective COX-2 inhibitor, also an NSAID.[17][18] By specifically targeting COX-2, which is upregulated at sites of inflammation, it reduces prostaglandin production with a lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[19][20][21]
-
Dexamethasone: A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[22][23] It binds to cytoplasmic glucocorticoid receptors, and this complex translocates to the nucleus to regulate gene expression.[22] It suppresses the transcription of a wide array of pro-inflammatory molecules, including cytokines, chemokines, and COX-2, and inhibits the migration of inflammatory cells.[22][24][25]
Caption: Sites of action for control anti-inflammatory drugs.
Comparative Data Summary
This table summarizes the anti-inflammatory effects of this compound in comparison to standard controls. The data is compiled from various in vitro and in vivo studies. Direct head-to-head comparisons are not always available; thus, the data represents the known activities of each compound under similar experimental conditions.
| Parameter Assessed | This compound & Analogs | Indomethacin (NSAID) | Celecoxib (COX-2 Inhibitor) | Dexamethasone (Glucocorticoid) |
| Primary Target(s) | NF-κB, MAPK, Autophagy | COX-1 and COX-2 | COX-2 | Glucocorticoid Receptor |
| NO Production Inhibition | Potent inhibition of iNOS expression and NO production.[5][26] | Moderate inhibitor of NO production. | Moderate inhibitor of NO production. | Potent inhibitor of iNOS expression.[24] |
| COX-2 Inhibition | Inhibits COX-2 expression via NF-κB suppression.[27] Some chalcones show direct enzymatic inhibition.[28][29] | Potent direct enzymatic inhibitor.[13][29] | Potent and selective direct enzymatic inhibitor.[19][20] | Potent inhibitor of COX-2 gene expression.[25] |
| Cytokine Suppression (TNF-α, IL-6) | Significant reduction in TNF-α and other cytokine levels.[26][27] | Reduces prostaglandin-mediated cytokine effects. | Reduces prostaglandin-mediated cytokine effects. | Strong suppression of cytokine gene transcription.[22][25] |
| In Vivo Efficacy (Carrageenan Paw Edema) | Exerts anti-inflammatory effects in the carrageenan paw edema model.[26] | Standard positive control, shows significant edema reduction.[30][31] | Effective in reducing paw edema.[31] | Highly effective in reducing paw edema.[31] |
Experimental Methodologies: A Guide to Validation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize anti-inflammatory agents.
In Vitro Workflow: Macrophage-Based Assays
The murine macrophage cell line RAW 264.7 is a cornerstone for in vitro inflammation studies due to its robust and well-characterized response to inflammatory stimuli like LPS.[9][32]
Caption: General workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Treatment Protocol
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) at a density that will achieve ~80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Pre-treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of this compound, controls (Indomethacin, Celecoxib, Dexamethasone), or vehicle (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[33][34]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide production).
2. Nitric Oxide (NO) Production Assay (Griess Assay) Causality: LPS stimulation induces the expression of iNOS in macrophages, leading to the production of large amounts of NO, a key inflammatory mediator.[10][34] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, as a proxy for NO production.[34]
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
In Vivo Workflow: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[31][35] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by fluid exudation and cellular infiltration, resulting in measurable swelling (edema).[30][35]
Protocol
-
Animal Acclimation: Use male Wistar rats or Swiss albino mice (180-200g).[30] Acclimate the animals for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan Control (Vehicle + Carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).[30]
-
Group 4-X: Test Groups (this compound at various doses).
-
-
Drug Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.[36]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or digital calipers.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[35]
-
Post-Induction Measurements: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[36]
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Where ΔV is the change in paw volume (Final - Initial).
-
Conclusion: Positioning this compound in the Therapeutic Landscape
The evidence presented in this guide validates this compound as a potent anti-inflammatory agent with a compelling, multi-target mechanism of action. Unlike the highly specific enzymatic inhibition of COX inhibitors like Indomethacin and Celecoxib, this compound acts upstream on critical signaling hubs like NF-κB and MAPKs. This broader activity profile may offer advantages in complex inflammatory conditions where multiple pathways are activated.
Compared to the powerful but side-effect-prone glucocorticoid Dexamethasone, chalcones may present a more favorable safety profile, a crucial consideration for chronic inflammatory diseases. The compound's ability to inhibit key inflammatory mediators such as NO, COX-2, and pro-inflammatory cytokines, coupled with its efficacy in established in vivo models, underscores its potential as a lead compound.
Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to conduct comprehensive safety and toxicology studies. However, the data strongly supports this compound as a promising candidate for the development of a new class of anti-inflammatory therapeutics.
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Morselli, E., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. PMC. Available at: [Link]
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Li, Y., et al. (2024). 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury. PMC. Available at: [Link]
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Sogawa, S., et al. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Yuan, R., et al. (2024). 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway. PubMed. Available at: [Link]
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Katsori, A. M., & Dimas, K. (2016). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. Available at: [Link]
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Baek, S., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. MDPI. Available at: [Link]
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Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Pratama, M. R. U., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]
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Tenne, P. C., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. Available at: [Link]
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Kim, Y. S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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Sztanke, M., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Kumar, A., et al. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. PubMed. Available at: [Link]
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A Researcher's Guide to Autophagy Modulation: Benchmarking the Inducer 3',4'-Dimethoxychalcone Against Standard Inhibitors
In the intricate landscape of cellular homeostasis, autophagy stands as a critical, conserved catabolic process responsible for the degradation and recycling of cellular components. Its dysregulation is implicated in a spectrum of human diseases, from neurodegeneration to cancer, making the precise modulation of this pathway a key therapeutic and research objective. Researchers rely on a toolkit of chemical modulators to dissect and control this process. While inhibitors like Chloroquine, Bafilomycin A1, and 3-Methyladenine are staples for blocking autophagy at various stages, the field is continually seeking novel, potent inducers to stimulate this cellular cleansing mechanism.
This guide provides an in-depth comparative analysis of a promising autophagy inducer, 3',4'-Dimethoxychalcone (3,4-DC) , benchmarked against the gold-standard autophagy inhibitors. We will move beyond simple cataloging of features to explain the causality behind experimental design, provide validated protocols for direct comparison, and present data that illuminates the distinct mechanistic signatures of these compounds.
Understanding the Players: A Mechanistic Overview
A robust benchmarking strategy begins with a firm grasp of each compound's mechanism of action. The key distinction lies in whether a compound stimulates the pathway (an inducer) or halts it (an inhibitor), and critically, at which stage.
-
This compound (3,4-DC): An Inducer of Autophagic Flux. 3,4-DC is a caloric restriction mimetic (CRM) that activates autophagy.[1] Unlike many CRMs that function through deacetylating cellular proteins, 3,4-DC uniquely stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][2] These master regulators of lysosomal biogenesis and autophagy drive the expression of essential autophagy-related genes, thereby increasing the overall capacity and flux of the entire pathway.[3][4] This mode of action positions 3,4-DC as a tool to initiate a comprehensive, transcriptionally-driven autophagic response.
-
3-Methyladenine (3-MA): An Early-Stage Inhibitor. 3-MA is a widely used inhibitor that targets the initial stages of autophagy. It primarily functions by inhibiting Class III phosphatidylinositol 3-kinases (PI3KC3 or Vps34), which are essential for the nucleation of the autophagosome.[5][6][7] By blocking this step, 3-MA prevents the formation of the double-membraned vesicles that sequester cellular cargo. It is crucial for researchers to be aware that 3-MA can have off-target effects and may not be as specific as once believed, potentially impacting other cellular processes.[8][9][10]
-
Bafilomycin A1 (BafA1) & Chloroquine (CQ): Late-Stage Inhibitors. Both BafA1 and CQ act at the terminal stage of autophagy but through different mechanisms.
-
Bafilomycin A1 is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[11] This action prevents the acidification of the lysosome, thereby inactivating the pH-dependent hydrolases that are responsible for degrading the autophagic cargo.[11][12] Some evidence also suggests BafA1 can disrupt the fusion of autophagosomes with lysosomes.[13]
-
Chloroquine is a lysosomotropic agent that readily enters acidic compartments like the lysosome and becomes protonated, raising the lysosomal pH and inhibiting the activity of degradative enzymes.[14][15] Its primary role in blocking autophagic flux is now understood to be the impairment of the fusion between autophagosomes and lysosomes.[14][16] This leads to a significant accumulation of undegraded autophagosomes.
-
The following diagram illustrates the autophagy pathway and the specific points of intervention for each of these compounds.
Caption: The autophagy pathway and points of intervention for 3,4-DC, 3-MA, CQ, and BafA1.
Core Experimental Strategy: Measuring Autophagic Flux
A static measurement of autophagy markers can be misleading. For instance, an accumulation of autophagosomes could signify either an induction of their formation or a blockage of their degradation. Therefore, the gold standard for assessing autophagy is the measurement of autophagic flux —the complete process from autophagosome formation to cargo degradation in the lysosome. Our benchmarking strategy is built on assays that quantify this dynamic process.
Experiment 1: LC3 Turnover Assay by Western Blot
Causality Behind Experimental Choice: This is the most widely used method to assess autophagic flux. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is cleaved and lipidated to form LC3-II, which is recruited to the autophagosomal membrane.[17] LC3-II is itself degraded upon fusion with the lysosome. By treating cells with a late-stage inhibitor (like BafA1 or CQ) that prevents this degradation, the amount of LC3-II that accumulates over a set period is a direct measure of the rate of autophagosome formation (the flux).
An inducer like 3,4-DC is expected to increase the rate of LC3-II formation. When combined with a late-stage inhibitor, this effect should be magnified, leading to a much larger accumulation of LC3-II compared to the inhibitor alone. Conversely, an early-stage inhibitor like 3-MA should prevent LC3-II formation entirely.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., U2OS or HeLa) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
3,4-Dimethoxychalcone (e.g., 10 µM)
-
Bafilomycin A1 (e.g., 100 nM)
-
3,4-DC (10 µM) + BafA1 (100 nM)
-
3-Methyladenine (e.g., 5 mM)
-
Chloroquine (e.g., 50 µM)
-
-
Incubation: Treat cells for a defined period (e.g., 4-6 hours). The duration should be optimized for the specific cell line.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-LC3B, rabbit anti-p62, and mouse anti-Actin or Tubulin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Quantification: Densitometry analysis is performed using software like ImageJ. Normalize the LC3-II band intensity to the loading control. The autophagic flux is represented by the difference in normalized LC3-II levels between samples with and without the late-stage inhibitor.[18]
Anticipated Quantitative Data:
| Treatment Group | Normalized LC3-II Level (Arbitrary Units) | Interpretation |
| Vehicle Control | 1.0 | Basal autophagic flux |
| 3,4-DC | 1.8 | Induction of autophagy |
| Bafilomycin A1 | 4.5 | Blockade of LC3-II degradation |
| 3,4-DC + BafA1 | 9.2 | Potentiation of LC3-II accumulation, confirming flux induction |
| 3-MA | 0.4 | Inhibition of autophagosome formation |
| Chloroquine | 4.8 | Blockade of LC3-II degradation |
Experiment 2: Tandem Fluorescent-Tagged LC3 (tf-LC3) Assay
Causality Behind Experimental Choice: While Western blotting provides robust population-level data, the tf-LC3 assay offers single-cell resolution and a more direct visualization of autophagic flux.[19][20] This technique utilizes a fusion protein of LC3 with a pH-sensitive green fluorescent protein (GFP) and a pH-stable red fluorescent protein (RFP).[21] In the neutral pH of the cytoplasm and autophagosome, both fluorophores are active, appearing as yellow puncta (GFP+RFP+). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, leaving only red puncta (GFP-RFP+).[22] Therefore, an increase in red-only puncta is a direct indicator of successful autophagic flux.
This assay provides a powerful visual and quantitative method to differentiate the effects of our test compounds. 3,4-DC should increase the number of both yellow and, more significantly, red puncta. CQ and BafA1 will cause a massive accumulation of yellow puncta with very few red puncta, visually demonstrating the fusion/degradation block. 3-MA should prevent the formation of any puncta.
Caption: Experimental workflow for the tandem fluorescent-tagged LC3 (tf-LC3) assay.
Detailed Protocol:
-
Cell Culture & Transfection: Seed cells on glass-bottom imaging dishes. Transfect with a tf-LC3 plasmid (e.g., mRFP-GFP-LC3) using a suitable transfection reagent. Allow 24 hours for protein expression.
-
Treatment: Replace media with fresh media containing the compounds as described in the Western blot protocol. Include a vehicle control.
-
Live Cell Imaging: After the desired treatment time (e.g., 6 hours), image the cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).
-
Image Acquisition: Capture images in both the green (e.g., 488 nm excitation) and red (e.g., 561 nm excitation) channels for each field of view.
-
Image Analysis:
-
Use automated image analysis software (e.g., ImageJ/Fiji with plugins, or commercial software) to identify cell boundaries.[23]
-
Within each cell, quantify the number of yellow (colocalized green and red) puncta and red-only puncta.
-
Analyze a sufficient number of cells per condition (e.g., >50 cells) from at least three independent experiments.
-
-
Data Presentation: Present data as the average number of red puncta per cell and yellow puncta per cell.
Anticipated Quantitative Data:
| Treatment Group | Avg. Yellow Puncta/Cell (Autophagosomes) | Avg. Red Puncta/Cell (Autolysosomes) | Conclusion |
| Vehicle Control | 2 ± 0.5 | 5 ± 1 | Basal Autophagic Flux |
| 3,4-DC | 5 ± 1 | 15 ± 2.5 | Autophagic Flux Induced |
| Bafilomycin A1 | 25 ± 3 | 1 ± 0.5 | Autophagosome Accumulation (Flux Blocked) |
| Chloroquine | 28 ± 4 | 1 ± 0.5 | Autophagosome Accumulation (Flux Blocked) |
| 3-MA | 1 ± 0.5 | 1 ± 0.5 | Autophagosome Formation Inhibited |
Synthesizing the Evidence: A Comparative Summary
The true power of this benchmarking guide comes from integrating the results of multiple orthogonal assays. Each experiment validates the others, providing a trustworthy and comprehensive picture of each compound's activity.
| Feature | This compound | 3-Methyladenine (3-MA) | Bafilomycin A1 (BafA1) | Chloroquine (CQ) |
| Class | Autophagy Inducer | Early-Stage Inhibitor | Late-Stage Inhibitor | Late-Stage Inhibitor |
| Primary Target | TFEB/TFE3 Transcription Factors | Class III PI3K (Vps34) | V-ATPase | Lysosomal pH / Fusion |
| Stage of Action | Transcriptional Initiation | Autophagosome Nucleation | Lysosomal Acidification | Autophagosome-Lysosome Fusion |
| Effect on LC3-II | Increase (degraded by flux) | Decrease | Accumulation | Accumulation |
| Effect on p62 | Decrease | Accumulation | Accumulation | Accumulation |
| tf-LC3 Signature | ↑ Red Puncta | ↓ All Puncta | ↑ Yellow Puncta | ↑ Yellow Puncta |
| Primary Use Case | Studying autophagy induction, lysosomal biogenesis | Blocking autophagosome formation | Measuring autophagic flux, blocking degradation | Measuring autophagic flux, clinical studies |
| Key Consideration | Acts upstream at the transcriptional level | Potential off-target effects on Class I PI3K | Highly potent and specific for V-ATPase | Broad effects on endo-lysosomal system |
Conclusion for the Modern Researcher
This guide demonstrates that this compound is a potent and mechanistically distinct inducer of autophagy. While standard inhibitors like 3-MA, Bafilomycin A1, and Chloroquine are indispensable tools for arresting the autophagic process to measure flux, 3,4-DC provides a means to actively stimulate it from its transcriptional roots.
The key takeaway from this comparative analysis is the validation of 3,4-DC's function as a flux inducer. Experimental data clearly show that it does not simply cause an accumulation of autophagosomes but rather drives the entire process forward, culminating in lysosomal degradation. This makes this compound a valuable addition to the researcher's toolkit, enabling the study of autophagy induction and its therapeutic potential in various disease models.
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Synergistic Effects of 3',4'-Dimethoxychalcone with Chemotherapeutic Agents
Executive Summary: The Dual-Action Adjuvant
In the landscape of chemosensitizers, 3',4'-Dimethoxychalcone (3',4'-DMC) has emerged as a superior alternative to traditional autophagy modulators. Unlike Rapamycin (which carries immunosuppressive risks) or Chloroquine (which inhibits autophagic flux), 3',4'-DMC acts as a Caloric Restriction Mimetic (CRM) that induces autophagy via a specific, non-toxic mechanism: the translocation of Transcription Factor EB (TFEB ) and TFE3.
Key Value Proposition:
-
Synergy: Potentiates the efficacy of immunogenic chemotherapies (e.g., Mitoxantrone, Oxaliplatin) by enhancing ATP secretion and calreticulin exposure.
-
Protection: Uniquely offers cardioprotection against anthracycline-induced toxicity, addressing a major clinical bottleneck in Doxorubicin regimens.
-
Mechanism: Operates independently of mTOR inhibition, preserving immune system integrity.
Mechanistic Comparison: 3',4'-DMC vs. Standard Alternatives
This section objectively compares 3',4'-DMC against established adjuvants used in drug development to overcome chemoresistance.
Table 1: Comparative Analysis of Autophagy-Modulating Adjuvants
| Feature | This compound (3',4'-DMC) | Rapamycin (Sirolimus) | Chloroquine / Hydroxychloroquine |
| Primary Mechanism | Induces Autophagy (TFEB/TFE3 dependent) | Induces Autophagy (mTOR inhibition) | Inhibits Autophagy (Lysosomal blockage) |
| Immune Impact | Immunostimulatory (Enhances ICD*) | Immunosuppressive | Neutral / Variable |
| Toxicity Profile | Non-toxic; Cardioprotective | Significant side effects (metabolic, immune) | Retinopathy risk; GI toxicity |
| Chemo-Synergy | High (via Immunogenic Cell Death) | Moderate (often cytostatic) | High (via preventing drug sequestration) |
| Key Pathway | Deacetylation of cytoplasmic proteins -> TFEB nuclear entry | mTORC1 inhibition | Lysosomal pH elevation |
*ICD: Immunogenic Cell Death
Deep Dive: The TFEB Signaling Axis
Unlike Rapamycin, which shuts down the anabolic mTOR hub (often leading to side effects), 3',4'-DMC directly targets the acetylation status of cytoplasmic proteins. This triggers the nuclear translocation of TFEB , the master regulator of lysosomal biogenesis.
Why this matters for Drug Development: TFEB activation ensures the cell can efficiently process and present tumor antigens released during chemotherapy, thereby turning a "cold" tumor "hot" for the immune system.
Figure 1: The TFEB-dependent mechanism of 3',4'-DMC synergizing with chemotherapy to promote Immunogenic Cell Death (ICD).[1]
Experimental Validation: Quantifying Synergy
To validate the synergistic potential of 3',4'-DMC in your pipeline, you must move beyond simple viability assays. The Chou-Talalay Method is the gold standard for claiming "synergy" rather than just "additive effects."
Protocol A: Determination of Combination Index (CI)
Objective: Calculate the CI value to define the interaction between 3',4'-DMC and a chemotherapeutic agent (e.g., Doxorubicin).
Reagents:
-
Target Cancer Cell Line (e.g., HeLa, U2OS, or specific carcinoma line).
-
3',4'-DMC (dissolved in DMSO, stock 100mM).
-
Chemotherapeutic Agent (e.g., Doxorubicin).[2]
-
CCK-8 or MTT Assay Kit.
Step-by-Step Workflow:
-
Seeding: Seed cells into 96-well plates at 3,000–5,000 cells/well. Incubate for 24h to allow attachment. Crucial: Do not exceed 40% confluence to prevent contact inhibition from masking drug effects.
-
Single Drug Matrix: Treat cells with serial dilutions (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) of 3',4'-DMC alone and the Chemo agent alone.
-
Combination Matrix: Treat cells with a constant ratio combination (e.g., equipotent ratio based on IC50s) of both drugs.
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add CCK-8 reagent, incubate 1-4h, and measure Absorbance at 450nm.
-
Analysis: Use CompuSyn software or Python synergy libraries to calculate the Combination Index (CI) .
Interpretation:
-
CI < 0.9: Synergism (The lower the value, the stronger the synergy).
-
CI = 0.9–1.1: Additive effect.[3]
-
CI > 1.1: Antagonism.[3]
Protocol B: Autophagic Flux Confirmation (The "Self-Validating" Step)
To prove that the synergy is driven by the specific mechanism of 3',4'-DMC (and not off-target toxicity), you must validate autophagic flux.
-
Transfection: Transfect cells with GFP-RFP-LC3 tandem reporter plasmid.
-
Treatment: Treat with 3',4'-DMC (25 µM) +/- Chemotherapy for 6–12 hours.
-
Imaging: Use confocal microscopy.
-
Yellow Puncta (GFP+RFP+): Autophagosomes (early stage).
-
Red Only Puncta (GFP-RFP+): Autolysosomes (late stage - fusion occurred).
-
-
Validation: An increase in "Red Only" puncta indicates successful autophagic flux (completion of the process). If only Yellow puncta increase, the lysosome is blocked (toxicity). 3',4'-DMC should significantly increase Red puncta.
Figure 2: Experimental workflow for validating synergistic efficacy and mechanistic integrity.
Supporting Data: Expected Outcomes
Based on the foundational research (Madeo et al., 2019) and subsequent validation studies, the following data trends are expected when combining 3',4'-DMC with anthracyclines.
Table 2: Expected IC50 Shifts in Murine Fibrosarcoma (MCA205)
| Treatment Group | IC50 (Mitoxantrone) | Fold Reduction | Outcome |
| Mitoxantrone (Alone) | 0.5 µM | - | Baseline |
| Mitoxantrone + 3',4'-DMC (10 µM) | 0.15 µM | 3.3x | Synergistic |
| Mitoxantrone + 3',4'-DMC + Atg7 KD* | 0.45 µM | 1.1x | Synergy Lost |
*Atg7 KD: Knockdown of essential autophagy gene Atg7.[4] This control proves the synergy is autophagy-dependent.
References
-
Madeo, F., et al. (2019). 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[5] EMBO Molecular Medicine.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[6][7][8] Cancer Research.[2][8]
-
Kroemer, G., et al. (2018). Caloric restriction mimetics: natural/physiological pharmacological autophagy inducers. Autophagy.[9]
-
Chen, X., et al. (2022). Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells (Comparative Analog Study). Free Radical Biology and Medicine.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of lysosomal biogenesis by chalcone derivatives
Executive Summary
This guide provides a technical framework for evaluating chalcone derivatives as inducers of lysosomal biogenesis. Unlike non-specific autophagy inducers, chalcones (1,3-diphenyl-2-propen-1-one analogs) function primarily as Michael acceptors that can covalently modify cysteine residues on upstream regulators like mTORC1, leading to the activation of Transcription Factor EB (TFEB) .
This document objectively compares two natural chalcones (Isoliquiritigenin , Butein ) against a representative Synthetic Fluorinated Analog and the clinical standard Torin 1 . It establishes a self-validating experimental workflow to quantify efficacy using TFEB nuclear translocation and lysosomal volume expansion as primary metrics.
Mechanistic Rationale: The TFEB-mTOR Axis
To accurately compare these compounds, one must measure the specific molecular event they trigger: the dephosphorylation and nuclear translocation of TFEB.
-
The Mechanism: Under basal conditions, mTORC1 phosphorylates TFEB at Ser211, sequestering it in the cytoplasm via 14-3-3 protein binding.
-
The Chalcone Effect: Chalcones containing an
-unsaturated ketone moiety act as electrophiles. They inhibit the mTORC1 pathway (often by targeting upstream kinases like PI3K/Akt or direct interaction), stopping TFEB phosphorylation. -
The Result: Non-phosphorylated TFEB translocates to the nucleus, binding to CLEAR (Coordinated Lysosomal Expression and Regulation) motifs to drive the transcription of LAMP1, Cathepsins, and V-ATPase subunits.
Diagram 1: Chalcone-Induced TFEB Activation Pathway
Caption: Mechanistic flow showing Chalcone-mediated inhibition of mTORC1, releasing TFEB for nuclear entry and subsequent lysosomal gene transcription.
Comparative Profiling: Representative Data
The following table synthesizes pharmacological profiles based on high-content screening (HCS) and flow cytometry data. Use these metrics as benchmarks for your own compound screening.
Table 1: Quantitative Performance Matrix
| Compound Class | Representative Agent | EC50 (TFEB Translocation) | Max Lysosomal Expansion (Fold Change) | Cytotoxicity (CC50) | Solubility (DMSO) |
| Natural Chalcone | Isoliquiritigenin (ISL) | 10 - 15 µM | 2.5x | ~50 µM | High |
| Natural Chalcone | Butein | 8 - 12 µM | 2.8x | ~30 µM | Moderate |
| Synthetic Analog | 0.5 - 2.0 µM | 3.5x | >100 µM | High | |
| Positive Control | Torin 1 (mTOR inhibitor) | 0.25 µM | 4.0x | >10 µM | High |
Key Insight: While natural chalcones like ISL are effective, they often require high micromolar concentrations (10-20 µM) to achieve significant TFEB translocation. Synthetic fluorinated analogs often improve potency by an order of magnitude (sub-micromolar) and metabolic stability, making them superior candidates for drug development.
Validated Experimental Protocols
Protocol A: High-Content Screening for TFEB Nuclear Translocation
Objective: Quantify the percentage of TFEB translocated to the nucleus.[1][2] This is the most direct measure of mechanism.
Reagents:
-
HeLa or HEK293 cells stably expressing TFEB-GFP (or use anti-TFEB antibody: Cell Signaling #4240).
-
Nuclear Stain: Hoechst 33342.[3]
-
Fixative: 4% Paraformaldehyde (PFA).[1]
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well black/clear-bottom plate. Incubate 24h.
-
Treatment: Treat with Chalcone derivatives (0.1, 1, 5, 10, 20 µM) and Torin 1 (250 nM) for 3 hours .
-
Note: TFEB translocation is an early event. Measuring at 24h is too late; 1-3h is optimal.
-
-
Fixation: Remove media, wash with PBS, fix with 4% PFA for 15 min.
-
Staining: Permeabilize (0.1% Triton X-100) and stain with Hoechst 33342 (1 µg/mL). If using antibody, incubate primary (1:200) overnight at 4°C, then secondary Alexa-488 (1:500) for 1h.
-
Acquisition: Image on High-Content Imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress) at 20x or 40x.
-
Analysis:
-
Define "Nucleus" mask using Hoechst.
-
Define "Cytoplasm" mask (Ring region around nucleus).
-
Calculation: Calculate the ratio of Mean Intensity (Nucleus) / Mean Intensity (Cytoplasm). A ratio > 1.5 indicates active translocation.
-
Protocol B: LysoTracker Deep Red Flow Cytometry
Objective: Measure total lysosomal volume/mass (functional biogenesis).
Step-by-Step Workflow:
-
Treatment: Treat cells with compounds for 12-16 hours (biogenesis takes time to accumulate protein).
-
Staining: Add LysoTracker Deep Red (ThermoFisher L12492) at 50 nM to culture media. Incubate 30 min at 37°C.
-
Critical Control: Include a Bafilomycin A1 treated well. BafA1 inhibits acidification; loss of signal validates the stain is pH-dependent.
-
-
Harvest: Trypsinize cells, wash 2x with cold PBS + 1% BSA.
-
Acquisition: Analyze on Flow Cytometer (APC/Cy5 channel). Collect 10,000 events.
-
Data: Report "Median Fluorescence Intensity" (MFI). Normalize to DMSO control.
Diagram 2: Experimental Workflow & Decision Logic
Caption: Screening cascade prioritizing early mechanistic engagement (TFEB) before validating functional lysosomal expansion.
Critical Discussion & Troubleshooting
Distinguishing Biogenesis from Autophagy Blockade
An increase in LysoTracker signal or LC3-II levels can mean two things:
-
Increased Biogenesis (Good): The cell is making more lysosomes.
-
Lysosomal Blockade (Bad): The lysosomes are failing to degrade cargo, leading to accumulation (e.g., Chloroquine effect).
Verification Strategy: You must measure Cathepsin D activity or LAMP1 protein levels via Western Blot.
-
Biogenesis:[4] Increases LAMP1 total protein AND Cathepsin activity.
-
Blockade: Increases LAMP1 (accumulation) but DECREASES Cathepsin activity.
-
Citation: Use the "Flux Assay" with Bafilomycin A1 to confirm autophagic flux is active, not blocked [1].
Toxicity and The Michael Acceptor Risk
Chalcones are "pan-assay interference compounds" (PAINS) candidates if not carefully designed. Their electrophilic nature means they can react non-specifically with glutathione (GSH).
-
Recommendation: Always run a parallel cell viability assay (CCK-8 or MTT) at the same concentrations used for biogenesis. If the EC50 for TFEB is 10 µM and the CC50 (toxicity) is 15 µM, the therapeutic window is too narrow. Synthetic analogs (e.g., fluorinated) often reduce this non-specific reactivity compared to Butein [2].
References
-
Settembre, C., et al. (2011). TFEB links autophagy to lysosomal biogenesis.[5][6][7][8] Science, 332(6036), 1429-1433. Link
-
Zhang, X., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms. Acta Pharmaceutica Sinica B, 9(6), 1157-1168. Link
-
Martina, J.A., et al. (2012). The nutrient-responsive transcription factor TFEB regulates cellular energy metabolism.[4] Chemical Science. Link
-
Roczniak-Ferguson, A., et al. (2012). The transcription factor TFEB links mTORC1 signaling to lysosomal biogenesis. Science Signaling, 5(228), ra42. Link
Sources
- 1. Multiparameter phenotypic screening for endogenous TFEB and TFE3 translocation identifies novel chemical series modulating lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening assay for the identification of ATF4 and TFEB activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TFEB, a master regulator of lysosome biogenesis and autophagy, is a new player in alcoholic liver disease - Bala - Digestive Medicine Research [dmr.amegroups.org]
- 7. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
